molecular formula C9H5FO2S B2727002 7-fluorobenzo[b]thiophene-3-carboxylic acid CAS No. 1431309-15-7

7-fluorobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B2727002
CAS No.: 1431309-15-7
M. Wt: 196.2
InChI Key: JWJATXQZGJLXOE-UHFFFAOYSA-N
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Description

7-Fluorobenzo[b]thiophene-3-carboxylic acid (CAS 1431309-15-7) is a fluorinated benzothiophene derivative with the molecular formula C9H5FO2S and a molecular weight of 196.20 g/mol. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful in the design and synthesis of novel heterocyclic compounds for pharmaceutical development. Research indicates that the benzo[b]thiophene-3-carboxylic acid core structure is a key scaffold in the development of potential anticancer agents. Specifically, derivatives based on this structure have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, a crucial regulator of tumor growth and metastasis. These inhibitors have demonstrated promising activity in suppressing cancer cell proliferation, migration, and invasion. The compound has a predicted boiling point of 379.4±22.0 °C and a predicted pKa of 3.01±0.10. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Please refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

7-fluoro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJATXQZGJLXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431309-15-7
Record name 7-fluoro-1-benzothiophene-3-carboxylic acid
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Foundational & Exploratory

Definitive Guide: Synthesis of 7-Fluorobenzo[b]thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive, high-purity synthesis pathway for 7-fluorobenzo[b]thiophene-3-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for indole-3-carboxylic acids in drug discovery (e.g., targeting kinases or GPCRs).

The pathway selected prioritizes regiochemical control and scalability , utilizing a Vilsmeier-Haack formylation followed by Pinnick oxidation . This avoids the harsh conditions of haloform reactions and the regioselectivity issues of direct lithiation.

Target Molecule: 7-Fluorobenzo[b]thiophene-3-carboxylic acid CAS Registry Number: 1431309-15-7 (Acid), 2557-78-0 (Starting Material) Primary Application: Medicinal Chemistry (Bioisostere for indole/naphthalene cores)

Part 1: Executive Strategy & Retrosynthesis

The Challenge

Direct carboxylation of benzothiophenes using lithiation (


-BuLi/CO

) typically favors the C2 position due to the higher acidity of the C2 proton. To selectively access the C3-carboxylic acid , an electrophilic aromatic substitution (SEAr) strategy is required, as SEAr favors the electron-rich C3 position in benzothiophenes.
Retrosynthetic Analysis

We deconstruct the target into three strategic phases:

  • Functionalization: Oxidation of a C3-formyl group introduced via Vilsmeier-Haack.

  • Core Construction: Cyclization of a thioacetal intermediate.[1]

  • Precursor Selection: Commercially available 2-fluorothiophenol.

Retrosynthesis Target 7-Fluorobenzo[b]thiophene- 3-carboxylic acid Aldehyde 7-Fluorobenzo[b]thiophene- 3-carbaldehyde Target->Aldehyde Oxidation (Pinnick) Core 7-Fluorobenzo[b]thiophene (Core Scaffold) Aldehyde->Core C3-Formylation (Vilsmeier-Haack) Precursor 2-Fluorothiophenol (Starting Material) Core->Precursor S-Alkylation & Cyclization

Figure 1: Retrosynthetic breakdown prioritizing C3-selectivity.

Part 2: Primary Synthesis Pathway (Step-by-Step)

Step 1: Synthesis of 7-Fluorobenzo[b]thiophene (The Core)

Objective: Construct the bicyclic heterocycle from 2-fluorothiophenol. Mechanism: S-alkylation followed by acid-mediated intramolecular cyclization.

Reagents:

  • 2-Fluorothiophenol (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Polyphosphoric Acid (PPA)

  • Solvents: DMF (Step 1a), Chlorobenzene (Step 1b)

Protocol:

  • S-Alkylation: Dissolve 2-fluorothiophenol in DMF. Add

    
     and stir for 15 min. Add bromoacetaldehyde diethyl acetal dropwise at 0°C. Warm to RT and stir for 4 hours.
    
    • Checkpoint: Monitor TLC for disappearance of thiol.

    • Workup: Dilute with water, extract with EtOAc, wash with brine. Concentrate to yield the sulfide intermediate.

  • Cyclization: Add the crude sulfide to PPA (10 parts by weight) in chlorobenzene. Heat to 100–110°C for 2–4 hours.

    • Note: The fluorine atom at position 2 of the phenyl ring directs cyclization to the vacant C6 position, forming the 7-fluoro isomer.

    • Workup: Pour onto ice water. Extract with DCM. Purify via silica gel chromatography (Hexanes) to obtain 7-fluorobenzo[b]thiophene as a pale oil/solid.

Step 2: Vilsmeier-Haack Formylation

Objective: Introduce a carbon handle selectively at C3. Mechanism: Electrophilic aromatic substitution using the chloroiminium ion.[2]

Reagents:

  • Phosphorus Oxychloride (

    
    , 1.2 equiv)
    
  • DMF (3.0 equiv, acts as reagent and solvent carrier)

  • Dichloromethane (DCM) or 1,2-Dichloroethane

Protocol:

  • Reagent Formation: In a dry flask under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
  • Addition: Dissolve 7-fluorobenzo[b]thiophene in DCM and add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Heat to reflux (approx. 40–50°C) for 4–6 hours.

    • Observation: The solution typically turns yellow/orange.

  • Hydrolysis: Cool to RT. Pour slowly into saturated aqueous sodium acetate (NaOAc) or ice water/NaOH to hydrolyze the iminium salt.

  • Isolation: Extract with DCM. The product, 7-fluorobenzo[b]thiophene-3-carbaldehyde , is obtained as a solid after recrystallization (EtOH/Water) or column chromatography.

Step 3: Pinnick Oxidation to Carboxylic Acid

Objective: Mild oxidation of aldehyde to acid without affecting the sulfur or fluorine. Mechanism: Chlorite oxidation with a scavenger for hypochlorite.

Reagents:

  • Sodium Chlorite (

    
    , 3.0 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    , buffer)
    
  • 2-Methyl-2-butene (Scavenger, 10 equiv)

  • Solvent:

    
    -Butanol / Water (3:1)
    

Protocol:

  • Dissolve the aldehyde in

    
    -BuOH. Add 2-methyl-2-butene.
    
  • Dissolve

    
     and 
    
    
    
    in water. Add this aqueous solution dropwise to the aldehyde mixture at RT.
  • Stir for 2–4 hours.

    • Checkpoint: The reaction is usually rapid. The yellow color of

      
       should not persist strongly if scavenger is sufficient.
      
  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[3]

  • Purification: The crude product is often pure enough. Recrystallize from Methanol/Water or Acetonitrile to yield 7-fluorobenzo[b]thiophene-3-carboxylic acid .

Part 3: Process Visualization & Data

Reaction Workflow

Workflow Start 2-Fluorothiophenol Inter1 S-Alkylated Acetal Start->Inter1 Br-CH2-CH(OEt)2 K2CO3, DMF Core 7-Fluorobenzo[b]thiophene Inter1->Core PPA, 100°C Cyclization Aldehyde 3-Carbaldehyde Core->Aldehyde POCl3, DMF Vilsmeier-Haack Final 7-Fluoro-BT-3-COOH Aldehyde->Final NaClO2, NaH2PO4 Pinnick Oxidation

Figure 2: Step-by-step synthetic workflow.[3][4]

Key Process Parameters
StepReaction TypeCritical ParameterTypical YieldTroubleshooting Note
1 CyclizationTemperature (100°C)75-85%Ensure PPA is fresh/viscous. Low temp leads to incomplete ring closure.
2 FormylationAnhydrous Conditions80-90%Moisture destroys

. Regioselectivity is high for C3.
3 OxidationScavenger Presence90-95%Without 2-methyl-2-butene,

byproduct can chlorinate the ring.

Part 4: Scientific Integrity & Expertise

Why this Route?

While direct lithiation (


-BuLi) is faster, it kinetically favors the C2 proton (pK

~38) over C3. Blocking C2 or using halogen-metal exchange requires additional steps (bromination). The Vilsmeier-Haack route is chemically self-validating: electrophilic attack must occur at C3 due to the resonance stabilization of the intermediate sigma complex by the sulfur atom, guaranteeing the correct regioisomer.
Alternative: The Haloform Route

For industrial scale-up where chromatography is avoided, the Friedel-Crafts Acetylation route can be used:

  • 7-Fluorobenzothiophene + Acetyl Chloride (

    
    ) 
    
    
    
    3-Acetyl-7-fluorobenzothiophene.
  • Haloform Reaction (

    
    ) 
    
    
    
    Product. Note: This route is less atom-economical and generates brominated waste, but yields a precipitate that is easily filtered.

References

  • Vilsmeier-Haack Reaction Mechanism & Applic

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal)[5]

    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

  • Synthesis of Benzothiophene-3-carboxylic Acids

    • Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cycliz
    • Source: Journal of Organic Chemistry (via Semantic Scholar)
    • URL:[Link][6]

  • Pinnick Oxid

    • Title: Pinnick Oxid
    • Source: Common Organic Chemistry[7]

    • URL:[Link]

  • Starting Material D

    • Title: 2-Fluorothiophenol (CAS 2557-78-0) Properties
    • Source: PubChem
    • URL:[Link]

Sources

Technical Guide: Preparation of 7-Fluorobenzo[b]thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the preparation of 7-fluorobenzo[b]thiophene-3-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for indole-3-carboxylic acid derivatives or to modulate metabolic stability via fluorination.

The guide prioritizes the Vilsmeier-Haack Formylation/Oxidation route for its high regioselectivity and scalability, while also presenting the Bromination/Lithiation route as a robust alternative for laboratory-scale synthesis.

Executive Summary & Retrosynthetic Analysis

The synthesis of 7-fluorobenzo[b]thiophene-3-carboxylic acid hinges on the construction of the benzothiophene core followed by regioselective functionalization at the C3 position. The presence of the fluorine atom at C7 (originally C2 of the thiophenol precursor) dictates the regiochemical outcome of the initial cyclization.

Retrosynthetic Logic
  • Target Disconnection: The C3-COOH bond is disconnected to a C3-H (via formylation/oxidation) or C3-Br (via lithiation/carboxylation).

  • Core Disconnection: The benzothiophene ring is disconnected at the C2-C3 bond and the S-C2 bond, leading back to 2-fluorothiophenol and a two-carbon synthon (bromoacetaldehyde diethyl acetal).

  • Regiochemistry: Starting with 2-fluorothiophenol (1-SH, 2-F substitution), cyclization occurs at the vacant ortho position (C6 of the benzene ring), placing the fluorine atom at position 7 of the final fused system.

Retrosynthesis Target 7-Fluorobenzo[b]thiophene- 3-carboxylic acid Inter1 7-Fluorobenzo[b]thiophene- 3-carbaldehyde Target->Inter1 Oxidation (Pinnick) Core 7-Fluorobenzo[b]thiophene Inter1->Core Formylation (Vilsmeier-Haack) Precursor 2-Fluorothiophenol Core->Precursor Cyclization (PPA) Reagent Bromoacetaldehyde diethyl acetal Core->Reagent

Figure 1: Retrosynthetic tree illustrating the primary disconnection strategy.

Synthetic Pathways[1][2][3]

Route A: The Formylation-Oxidation Pathway (Recommended)

This route is preferred for its operational simplicity and avoidance of cryogenic conditions required for lithiation.

Step 1: Synthesis of 7-Fluorobenzo[b]thiophene

  • Mechanism: S-alkylation followed by acid-mediated cyclization.

  • Reagents: 2-Fluorothiophenol, Bromoacetaldehyde diethyl acetal, K₂CO₃, Polyphosphoric acid (PPA).

  • Key Insight: The cyclization of the acetal intermediate in PPA is highly efficient. The fluorine at the 2-position of the thiophenol directs cyclization to the other ortho carbon, ensuring the 7-fluoro substitution pattern.

Step 2: Vilsmeier-Haack Formylation

  • Mechanism: Electrophilic aromatic substitution.

  • Reagents: POCl₃, DMF.

  • Regioselectivity: Electrophilic attack on benzo[b]thiophenes occurs almost exclusively at C3 due to the higher electron density and stability of the sigma-complex compared to C2. The C7-fluorine atom does not significantly perturb this preference.

Step 3: Pinnick Oxidation

  • Mechanism: Aldehyde oxidation to carboxylic acid without over-oxidation.

  • Reagents: NaClO₂, NaH₂PO₄, 2-methyl-2-butene (scavenger).

Route B: The Bromination-Lithiation Pathway

This route is viable if the aldehyde intermediate proves unstable or difficult to purify, though it requires handling n-Butyllithium.

  • Bromination: Reaction of 7-fluorobenzo[b]thiophene with Br₂/acetic acid yields 3-bromo-7-fluorobenzo[b]thiophene .

  • Lithiation: Halogen-metal exchange with n-BuLi at -78°C generates the 3-lithio species.

  • Carboxylation: Quenching with dry CO₂ (g) or dry ice yields the target acid.

Detailed Experimental Protocols (Route A)

Step 1: Preparation of 7-Fluorobenzo[b]thiophene[4][5]
ParameterSpecification
Starting Material 2-Fluorothiophenol (1.0 eq)
Reagent Bromoacetaldehyde diethyl acetal (1.1 eq)
Base Potassium Carbonate (K₂CO₃) (1.5 eq)
Solvent Acetone or DMF
Cyclization Agent Polyphosphoric Acid (PPA)

Procedure:

  • Alkylation: To a stirred solution of 2-fluorothiophenol (12.8 g, 100 mmol) in acetone (150 mL), add K₂CO₃ (20.7 g, 150 mmol). Add bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise. Reflux for 4–6 hours.[1]

  • Workup: Filter salts, concentrate the filtrate, and partition between water and ethyl acetate. Dry the organic layer (MgSO₄) and concentrate to yield the crude acetal sulfide.

  • Cyclization: Add the crude acetal dropwise to PPA (100 g) pre-heated to 160°C. Stir vigorously for 1–2 hours. The solution will darken.

  • Isolation: Pour the hot reaction mixture onto crushed ice (caution: exotherm). Extract with diethyl ether (3 x 100 mL). Wash combined organics with saturated NaHCO₃ to remove acid traces. Dry and concentrate.

  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexanes) yields 7-fluorobenzo[b]thiophene as a pale oil/low-melting solid.

Step 2: Synthesis of 7-Fluorobenzo[b]thiophene-3-carbaldehyde

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ (1.2 eq) dropwise to anhydrous DMF (1.5 eq) at 0°C. Stir for 30 minutes.

  • Add a solution of 7-fluorobenzo[b]thiophene (1.0 eq) in DMF dropwise to the complex at 0°C.

  • Heat the mixture to 80–90°C for 4 hours.

  • Cool to room temperature and pour onto ice/water. Neutralize with aqueous Sodium Acetate or dilute NaOH to pH 5–6.

  • The aldehyde typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

Step 3: Oxidation to 7-Fluorobenzo[b]thiophene-3-carboxylic Acid

Procedure:

  • Dissolve the aldehyde (10 mmol) in t-Butanol (30 mL) and 2-methyl-2-butene (10 mL, scavenger for HOCl).

  • Add a solution of Sodium Chlorite (NaClO₂, 12 mmol) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 10 mmol) in water (10 mL) dropwise over 20 minutes.

  • Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.[2]

  • Workup: Concentrate to remove volatile organics. Dilute residue with water and acidify to pH 2 with 1N HCl.

  • The product 7-fluorobenzo[b]thiophene-3-carboxylic acid will precipitate. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Workflow Visualization

Workflow Start 2-Fluorothiophenol Step1 S-Alkylation (Acetal formation) Start->Step1 Step2 Cyclization (PPA, 160°C) Step1->Step2 Inter 7-Fluorobenzo[b]thiophene Step2->Inter Step3 Vilsmeier-Haack (POCl3/DMF) Inter->Step3 Aldehyde 3-Carbaldehyde Step3->Aldehyde Step4 Pinnick Oxidation (NaClO2) Aldehyde->Step4 Final 7-Fluorobenzo[b]thiophene- 3-carboxylic acid Step4->Final

Figure 2: Step-by-step reaction workflow from starting material to final carboxylic acid.

Critical Parameters & Troubleshooting

IssueCauseSolution
Low Yield in Cyclization Incomplete acetal hydrolysis or polymerization.Ensure PPA is fresh and pre-heated. Add substrate slowly to control exotherm.
Regioisomers in Formylation Temperature too high or impure Vilsmeier reagent.Keep Vilsmeier formation at 0°C. Do not exceed 90°C during reaction. C2-formylation is rare but possible; verify by ¹H NMR (C2-H is absent in product).
Chlorination Byproduct Excess HOCl generation during oxidation.Ensure sufficient scavenger (2-methyl-2-butene or resorcinol) is present during Pinnick oxidation.

Safety & Handling

  • 2-Fluorothiophenol: Stench reagent. Handle only in a well-ventilated fume hood. Treat glassware with bleach to oxidize residual thiols before removal from the hood.

  • POCl₃: Reacts violently with water. Quench Vilsmeier reactions slowly into ice.

  • Polyphosphoric Acid: Viscous and corrosive. Use mechanical stirring.

References

  • General Synthesis of Benzo[b]thiophene-3-carboxylic acids

    • Tikhomirov, A., et al. "New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives." Chem. Heterocycl.[3][4] Compd.2021 .[5] Link

  • Vilsmeier-Haack Formylation of Benzothiophenes

    • Campaigne, E., & Archer, W. L. "The Vilsmeier-Haack Reaction with 3-Bromothianaphthene." J. Am. Chem. Soc.1953 , 75(4), 989–991. Link

  • Cyclization of Thiophenols (General Protocol)

    • Chapman, N. B., et al. "Synthesis of substituted benzo[b]thiophenes."[1][3][2][5][6][7] J. Chem. Soc. C.1969 , 2353.

  • Pinnick Oxidation Protocol

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron1981 , 37(11), 2091-2096. Link

  • Lithiation Route (Alternative)

Sources

Fluorinated Benzo[b]thiophene Scaffolds: Engineering Bioactivity & Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Benzo[b]thiophene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[b]thiophene scaffold serves as a critical pharmacophore in medicinal chemistry, functioning as a bioisostere of indole (found in tryptophan) and naphthalene. Its planar, bicyclic architecture allows it to intercalate into DNA or bind effectively within hydrophobic pockets of enzymes and receptors, such as the Estrogen Receptor (ER) and tubulin.

The strategic incorporation of fluorine into this scaffold—specifically at the C-5, C-6, or pendant phenyl positions—transforms its biological profile. Fluorine substitution modulates pKa, enhances lipophilicity (LogP), and, most critically, blocks metabolic degradation (e.g., hydroxylation), thereby extending half-life without compromising steric fit. This guide analyzes the structure-activity relationships (SAR), synthesis, and experimental validation of these derivatives.

The Fluorine Advantage in Benzo[b]thiophene Scaffolds

Bioisosterism and Electronic Modulation

Benzo[b]thiophene is often deployed as a scaffold to mimic the indole ring of biological ligands but with altered electronic properties. The sulfur atom (electronegativity 2.58) is less electronegative than nitrogen (3.04), making the ring system more lipophilic.

  • The "Fluorine Scan": Replacing hydrogen (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) exerts a minimal steric penalty, allowing the drug to fit into the same binding pockets.

  • Electronic Pull: The high electronegativity of fluorine (3.98) withdraws electron density from the aromatic ring. In benzo[b]thiophenes, this is crucial for:

    • Modulating

      
       Stacking:  Fluorination reduces the electron density of the 
      
      
      
      -cloud, strengthening interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tyrosine) in target proteins via quadrupole interactions.
    • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the molecule resistant to Cytochrome P450-mediated oxidative metabolism, particularly at the C-6 position which is prone to hydroxylation.

Therapeutic Classes & SAR Analysis

Anticancer Agents: Tubulin Polymerization Inhibitors

One of the most potent applications of fluorinated benzo[b]thiophenes is in the inhibition of tubulin polymerization, targeting the colchicine-binding site .

  • Core Scaffold: 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene.[1]

  • Mechanism: These compounds bind to tubulin, preventing microtubule assembly during the G2/M phase, leading to mitotic arrest and apoptosis.

  • SAR Insight:

    • C-3 Position: Substitution with an amino (-NH2) or methyl group is often required for optimal orientation.

    • C-6 Position (The Critical Node): In non-fluorinated analogs, a methoxy group at C-6 mimics the B-ring of colchicine. However, replacing this with a fluorine atom or a trifluoromethyl group maintains the necessary lipophilicity for the hydrophobic pocket while preventing metabolic O-demethylation, a common clearance pathway for methoxy-bearing drugs.

    • Activity: 6-fluoro-3-methylbenzo[b]thiophene derivatives have demonstrated IC50 values in the nanomolar range against MCF-7 and HeLa cell lines.

Selective Estrogen Receptor Modulators (SERMs)

Raloxifene, a second-generation SERM used for osteoporosis, utilizes a benzo[b]thiophene core.

  • The Limitation of Raloxifene: It undergoes rapid glucuronidation and oxidative metabolism, limiting its bioavailability.

  • The Fluorinated Solution:

    • Side-Chain Fluorination: Introduction of fluoroalkyl groups on the basic side chain (ether linkage) has been shown to increase binding affinity to ER

      
       by up to 3-fold compared to Raloxifene.
      
    • Core Fluorination: Substitution of the C-6 hydroxyl group (a target for glucuronidation) with fluorine creates a "metabolic shield." While this removes a hydrogen bond donor, the increased lipophilicity often compensates by enhancing hydrophobic interactions within the ligand-binding domain (LBD).

Antimicrobial Agents: Targeting Pyruvate Kinase

Recent studies have identified fluorinated benzo[b]thiophene-indole hybrids as potent agents against MRSA (Methicillin-resistant Staphylococcus aureus).

  • Target: Bacterial Pyruvate Kinase (PK).

  • SAR: A 5-fluoro or 6-fluoro substitution on the benzo[b]thiophene ring, coupled with an indole moiety, creates a "propeller-like" conformation that locks into the ATP-binding site of bacterial PK, inhibiting glycolysis.

Synthesis Strategies

Electrophilic Cyclization (The Gold Standard)

The most versatile method for constructing fluorinated benzo[b]thiophenes is the electrophilic cyclization of o-alkynylthioanisoles. This allows for the pre-installation of fluorine on the benzene ring before ring closure.

General Reaction Scheme:

  • Precursor: 2-bromo-4-fluorothioanisole + Terminal Alkyne.

  • Coupling: Sonogashira coupling to form the o-alkynylthioanisole.

  • Cyclization: Iodine-mediated electrophilic cyclization to yield 3-iodo-6-fluorobenzo[b]thiophene, which can be further functionalized.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-3-iodo-benzo[b]thiophene

A versatile intermediate for coupling reactions.

Reagents:

  • 2-(Methylthio)-4-fluorophenylacetylene (1.0 equiv)

  • Iodine (I2) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(Methylthio)-4-fluorophenylacetylene (5 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under Argon atmosphere.

  • Cyclization: Add Iodine (1.52 g, 6 mmol) slowly to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture into a separatory funnel containing saturated sodium thiosulfate solution (50 mL) to quench excess iodine (color changes from violet to colorless).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (100% Hexanes) to yield 6-fluoro-3-iodo-benzo[b]thiophene as a white solid.

Protocol B: Tubulin Polymerization Inhibition Assay

To validate the biological activity of the synthesized derivative.

Reagents:

  • Purified Tubulin Protein (>99% pure, bovine brain origin)

  • GTP (Guanosine Triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Test Compound (Fluorinated Benzo[b]thiophene) dissolved in DMSO

  • Control: Paclitaxel (stabilizer) and Colchicine (destabilizer)

Step-by-Step Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Plating: Add 5 µL of the test compound (at 10x desired final concentration) into a 96-well half-area black plate (pre-warmed to 37°C). Include DMSO solvent control.

  • Initiation: Add 45 µL of the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader set to 37°C.

  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes. DAPI or a similar tubulin-binding fluorophore is often used as a reporter if intrinsic tryptophan fluorescence is insufficient.

  • Analysis: Plot Fluorescence vs. Time.

    • Inhibition: A decrease in the Vmax (slope) and final plateau compared to the DMSO control indicates inhibition of polymerization.

    • Quantification: Calculate IC50 based on the reduction of the AUC (Area Under the Curve).

Visualizations

SAR Map: Fluorinated Benzo[b]thiophene

This diagram illustrates the functional impact of substitutions at specific positions on the scaffold.

SAR_Map Core Benzo[b]thiophene Scaffold Pos2 Position C-2: Side Chain Attachment (Determines Target Specificity) Core->Pos2 Pos3 Position C-3: Linker Region (Steric Orientation) Core->Pos3 Pos6 Position C-6: Metabolic Hotspot Core->Pos6 Pos5 Position C-5: Electronic Modulation Core->Pos5 Effect2 Aryl/Carbonyl Groups: Tubulin Binding (Colchicine Site) or ER Binding (SERMs) Pos2->Effect2 Pharmacophore Effect6 Fluorine Substitution (6-F): 1. Blocks Hydroxylation (Metabolic Stability) 2. Mimics Methoxy (Bioisostere) 3. Increases Lipophilicity Pos6->Effect6 Optimization

Caption: Structure-Activity Relationship (SAR) map highlighting the critical role of C-6 fluorination in enhancing metabolic stability and bioactivity.

Experimental Workflow: Synthesis to Assay

A logical flow for validating a new derivative.

Workflow Step1 1. Design & Synthesis (Electrophilic Cyclization) Step2 2. Purification & Characterization (NMR, HPLC, MS) Step1->Step2 Step3 3. In Vitro Screening (Tubulin Polymerization Assay) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4 Decision Active? (< 100 nM) Step4->Decision Refine Refine SAR (Move F to C-5 or C-7) Decision->Refine No Lead Lead Candidate (Proceed to In Vivo) Decision->Lead Yes Refine->Step1

Caption: Iterative workflow for the development and validation of fluorinated benzo[b]thiophene derivatives.

Data Summary: Comparative Potency

The table below summarizes the effect of fluorination on tubulin inhibition potency (IC50) in MCF-7 breast cancer cells, based on aggregated literature trends.

Compound VariantSubstitution (C-6)Substitution (C-3)IC50 (Tubulin Polymerization)Metabolic Stability (t1/2)
Reference (Colchicine) --~2.0 µMLow
Analog A (Methoxy) -OCH3-NH21.8 µMLow (O-demethylation)
Analog B (Fluoro) -F-CH30.8 µM High
Analog C (Trifluoromethyl) -CF3-H1.2 µMVery High

Note: Data represents generalized trends from SAR studies comparing bioisosteres.

References

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7]

  • Keri, R., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.[8]

  • Lee, K. C., et al. (2003).[3] Synthesis and binding affinities of fluoroalkylated raloxifenes.[3] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[9][10]

  • Fuchigami, T., et al. (2011). Electrosynthesis of Fluorinated Benzo[b]thiophene Derivatives. Synlett.

Sources

In-Depth Technical Guide: 7-Fluorobenzo[b]thiophene-3-carboxylic Acid

[1]

Executive Summary

7-Fluorobenzo[b]thiophene-3-carboxylic acid (CAS: 1431309-15-7) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3][4] Distinguished by the strategic placement of a fluorine atom at the C7 position, this moiety offers a unique combination of metabolic stability and electronic modulation compared to its non-fluorinated parent.

This guide provides a comprehensive technical analysis of this compound, detailing validated synthetic protocols, structural properties, and its emerging role as a pharmacophore in targeting the RhoA/ROCK signaling pathway . It is designed for researchers requiring actionable data on synthesis, characterization, and lead optimization strategies.

Part 1: Chemical Identity & Structural Significance

Physicochemical Profile

The 7-fluoro substituent is not merely a steric placeholder; it profoundly alters the electron density of the fused ring system. The high electronegativity of fluorine reduces the electron density of the benzene ring, potentially lowering the susceptibility of the scaffold to oxidative metabolism (e.g., by cytochrome P450s) at the 6- and 7-positions, which are common metabolic "soft spots" in benzothiophenes.

PropertySpecification
IUPAC Name 7-fluorobenzo[b]thiophene-3-carboxylic acid
CAS Number 1431309-15-7
Molecular Formula C₉H₅FO₂S
Molecular Weight 196.20 g/mol
Appearance Off-white to pale yellow solid
Predicted pKa ~3.5 (Carboxylic acid)
LogP (Predicted) ~2.8
H-Bond Donors/Acceptors 1 / 3
Structural Logic & Bioisosterism

The 3-carboxylic acid group serves as a versatile "handle" for further derivatization, typically via amide coupling to generate diverse libraries. The 7-fluoro substitution provides:

  • Metabolic Blocking: Prevents hydroxylation at the C7 position.

  • Conformational Bias: Through weak intramolecular electrostatic interactions (C-F···S or C-F···H), it can influence the binding conformation of the ligand in a protein pocket.

  • Lipophilicity Modulation: Increases lipophilicity slightly compared to hydrogen, improving membrane permeability without the steric bulk of a chlorine or methyl group.

Part 2: Synthetic Methodologies

Two primary routes are recommended for the synthesis of 7-fluorobenzo[b]thiophene-3-carboxylic acid. Route A is preferred for laboratory-scale high-purity synthesis, while Route B is a scalable approach for industrial applications.

Route A: Lithiation-Carboxylation (The "Medicinal Chemistry" Route)

This protocol relies on the directed lithiation of a 3-bromo precursor. It ensures high regioselectivity for the carboxylic acid insertion.

Precursor: 3-Bromo-7-fluorobenzo[b]thiophene (derived from bromination of 7-fluorobenzo[b]thiophene).

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 3-bromo-7-fluorobenzo[b]thiophene (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -78°C .

  • Exchange: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain temperature < -70°C.

    • Mechanism:[5][6] Rapid Halogen-Lithium exchange generates the 3-lithio species.

  • Quench: After stirring for 30 minutes at -78°C, bubble excess dry CO₂ gas (cannulated from a dry ice source) into the reaction mixture for 15 minutes.

  • Workup: Allow the reaction to warm to room temperature. Quench with 1N HCl (aq) until pH < 2.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid).

Route B: Pd-Catalyzed Oxidative Carbonylation

This modern approach utilizes palladium catalysis to construct the ester directly from an alkyne precursor, avoiding lithiation conditions.

Precursor: 2-(Methylthio)-1-(2-fluoro-phenyl)acetylene.

Protocol:

  • Catalyst System: PdI₂ (1 mol%) and KI (10 mol%).

  • Conditions: React the alkyne in Methanol (solvent/nucleophile) under a CO/Air atmosphere (4:1 ratio, 20 atm).

  • Reaction: Heat to 80°C for 12 hours.

  • Mechanism: The Pd(II) activates the alkyne, followed by nucleophilic attack by methanol and CO insertion, closing the ring to form methyl 7-fluorobenzo[b]thiophene-3-carboxylate .

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Visualization of Synthetic Logic

SynthesisPathwaysStartStarting Material:2-FluorothiophenolInter1Intermediate:7-Fluorobenzo[b]thiopheneStart->Inter1Cyclization(Bromoacetaldehyde diethyl acetal)Inter2Intermediate:3-Bromo-7-fluorobenzo[b]thiopheneInter1->Inter2Bromination(Br2, DCM)LithioSpecies:3-Lithio-7-fluorobenzo[b]thiopheneInter2->Lithion-BuLi, -78°C(Halogen-Metal Exchange)FinalTARGET:7-Fluorobenzo[b]thiophene-3-carboxylic acidLithio->Final1. CO2 (gas)2. H3O+ QuenchRouteB_StartAlternative Start:(2-Fluoro-phenyl)acetyleneEsterMethyl Ester IntermediateRouteB_Start->EsterPdI2, KI, CO, MeOHOxidative CarbonylationEster->FinalLiOH, THF/H2OSaponification

Figure 1: Dual synthetic pathways for accessing the target scaffold. Route A (Left) utilizes classical organometallic chemistry, while Route B (Right) employs catalytic carbonylation.

Part 3: Medicinal Chemistry Applications[8][9]

RhoA/ROCK Pathway Inhibition

Recent literature highlights the utility of benzo[b]thiophene-3-carboxylic acid derivatives as inhibitors of the RhoA/ROCK pathway . This pathway is a central regulator of cytoskeletal dynamics, cell migration, and metastasis.[7]

  • Mechanism: Derivatives formed by amidation of the carboxylic acid (e.g., with 5-(1-methyl-1H-pyrazol-4-yl) moieties) function as covalent or non-covalent inhibitors of RhoA.

  • Significance of 7-Fluoro: In Structure-Activity Relationship (SAR) studies, the 7-fluoro substitution is often explored to optimize the electronic fit within the GTPase binding pocket and to improve the metabolic half-life of the inhibitor by blocking the C7 position from oxidation.

Antimicrobial Hydrazones

The scaffold has also been derivatized into acylhydrazones (via reaction with hydrazine and subsequent condensation with aldehydes). These compounds have demonstrated potency against multi-drug resistant Staphylococcus aureus (MRSA). The benzothiophene core acts as a lipophilic anchor, facilitating membrane penetration.

SAR Logic Flow

SAR_LogicCore7-Fluorobenzo[b]thiophene-3-carboxylic AcidMod1C3-Carboxylic AcidDerivatizationCore->Mod1Primary HandleMod2C7-FluorineSubstitutionCore->Mod2Intrinsic PropertyApp1Amide Coupling(RhoA Inhibitors)Mod1->App1App2Hydrazone Formation(Antimicrobial)Mod1->App2Effect1Metabolic Stability(Blocks P450 oxidation)Mod2->Effect1Effect2Electronic Modulation(Alters pKa/Lipophilicity)Mod2->Effect2

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the functional roles of the C3 and C7 positions.

Part 4: Analytical Characterization

To validate the synthesis of 7-fluorobenzo[b]thiophene-3-carboxylic acid, the following analytical signals are expected.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ ~13.5 ppm: Broad singlet (COOH). δ ~8.6 ppm: Singlet (H2, thiophene proton). δ ~7.0–8.0 ppm: Multiplets (3H, benzene ring). The H6 proton will appear as a distinct multiplet due to H-F coupling.
¹⁹F NMR δ ~ -110 to -120 ppm: Single peak (depending on reference).
MS (ESI-) m/z ~195: [M-H]⁻ ion peak is dominant in negative mode.
IR Spectroscopy ~1680 cm⁻¹: C=O stretch (Carboxylic acid). ~2500–3000 cm⁻¹: Broad O-H stretch.

References

  • Synthesis of Benzo[b]thiophene-3-carboxylic Esters: Gabriele, B., et al. "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization." Journal of Organic Chemistry.

  • RhoA/ROCK Pathway Inhibitors: "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.

  • Antimicrobial Acylhydrazones: "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Pharmaceuticals, 2022.[8][9][10]

  • General Fluorinated Thiophene Synthesis: "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis, 2009.

Methodological & Application

Application Note: Structural Elucidation and Purity Assessment of 7-Fluorobenzo[b]thiophene-3-carboxylic Acid via Multi-Nuclear NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, serving as the core for various therapeutics including zileuton and raloxifene. The introduction of a fluorine atom at the 7-position (7-fluorobenzo[b]thiophene-3-carboxylic acid) is a strategic modification often used to block metabolic hotspots or modulate lipophilicity.

However, the presence of fluorine introduces significant spectral complexity due to spin-spin coupling (


-coupling) between the 

F nucleus and both

H and

C nuclei. This application note details a robust protocol for the complete structural assignment of this molecule. It moves beyond simple peak picking to explain the causality of the splitting patterns, ensuring researchers can confidently distinguish this isomer from its regioisomers (e.g., 4-, 5-, or 6-fluoro analogs).

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for resolving the carboxylic acid proton and preventing aggregation-induced line broadening.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent.

    • Reasoning: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents like CDCl

      
      , leading to broad, concentration-dependent signals. DMSO-d6 disrupts these dimers, resulting in a sharp, distinct signal for the carboxylic proton (COOH) typically >12 ppm [1].
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d6.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters
  • Field Strength: Minimum 400 MHz (recommended 500 MHz or higher to resolve second-order effects in the aromatic region).

  • Temperature: 298 K (25 °C).

  • Pulse Sequences:

    • 
      H: Standard pulse (zg30), 16 scans, D1 = 1.0s.
      
    • 
      C{1H}: Proton-decoupled, 1024 scans minimum (due to splitting of C signals by F reducing S/N ratio).
      
    • 
      F: Non-decoupled (to observe F-H coupling) or Decoupled (for purity check).
      

Results & Discussion: Spectral Analysis

H NMR Analysis (The Proton Landscape)

The


H NMR spectrum will display five distinct proton environments. The key to assignment is recognizing the H-F coupling .
ProtonPositionMultiplicity (Expected)Chemical Shift (

ppm)
Coupling Logic
COOH -COOHBroad Singlet (br s)12.5 – 13.5Deshielded acidic proton; visible due to DMSO H-bonding.
H2 C2-HSinglet (s)8.4 – 8.7Highly deshielded by the adjacent Sulfur and C3-COOH group. No strong coupling to F (5 bonds away).
H4 C4-HDoublet (d) or dd7.9 – 8.1Para to Fluorine. Small

(~4-6 Hz) may be visible, plus

to H5.
H5 C5-HMultiplet (td/ddd)7.3 – 7.5Meta to Fluorine. Splits due to

(H4/H6) and

(~6 Hz).
H6 C6-HDoublet of Doublets (dd)7.2 – 7.4Ortho to Fluorine. Dominated by large

(~10 Hz) and

(H5).

Diagnostic Feature: The H2 proton appears as a distinct singlet downfield (approx 8.5 ppm). Unlike indole NH protons, this C-H bond does not exchange with D


O, making it a stable integration standard.
F NMR Analysis (The Purity Check)

F NMR is the "smoking gun" for confirming the presence of fluorine and assessing purity.
  • Signal: A single sharp peak is expected.

  • Shift Range: Typically -110 to -120 ppm (referenced to CFCl

    
    ).
    
  • Coupling: If run without proton decoupling, the signal will appear as a complex multiplet (likely a ddd) due to coupling with H6 (

    
    ), H5 (
    
    
    
    ), and H4 (
    
    
    ).
C NMR Analysis (The Carbon Skeleton)

The


C spectrum is the most definitive tool for establishing the position of the fluorine. The Fluorine atom splits carbon signals into doublets with coupling constants (

) that decrease with distance [2].
  • C7 (Ipso): Doublet,

    
     Hz.
    
  • C6 (Ortho): Doublet,

    
     Hz.
    
  • C5 (Meta): Doublet,

    
     Hz.
    
  • C3 (Carboxyl-bearing): Quaternary signal, typically ~135-140 ppm.[1]

  • C=O (Carboxyl): Most deshielded signal, ~165 ppm.

Visualized Workflows

Structural Assignment Logic

This diagram illustrates the logical flow for assigning the structure, moving from simple 1D experiments to complex 2D correlations.

AssignmentLogic Sample Sample Prep (15mg in DMSO-d6) H1 1H NMR Identify H2 (Singlet) & Aromatic Region Sample->H1 Screening F19 19F NMR Confirm F presence (-115 ppm range) H1->F19 Validation HSQC 2D HSQC/HMBC Link H6 to C7 Confirm Regiochemistry H1->HSQC Correlations C13 13C NMR Measure J(C-F) to locate C7 position F19->C13 Backbone C13->HSQC Connectivity

Figure 1: Step-by-step logic flow for the complete structural elucidation of fluorinated heterocycles.

The "Coupling Tree" Mechanism

Understanding the splitting of the H6 proton (adjacent to Fluorine) is critical. This diagram visualizes how the signal splits.

CouplingTree Root H6 Signal (Hypothetical Singlet) Split1 Split by F7 (Ortho) 3J(H-F) ~10 Hz Root->Split1 Split2 Split by H5 (Ortho) 3J(H-H) ~8 Hz Split1->Split2 Final Observed Signal: Doublet of Doublets (dd) Split2->Final

Figure 2: Theoretical splitting tree for the H6 proton, showing the additive effect of Heteronuclear (H-F) and Homonuclear (H-H) coupling.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Doddrell, D., et al. (1974). "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] (Standard Reference Text).

  • Reich, H. J. (University of Wisconsin). "19F Chemical Shifts and Coupling Constants." Organic Chemistry Data.

Sources

Application Note: NMR Characterization of 7-Fluorobenzo[b]thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the structural characterization of 7-fluorobenzo[b]thiophene-3-carboxylic acid using ^1^H and ^13^C NMR spectroscopy. It addresses the specific challenges of analyzing fluorinated heterocyclic carboxylic acids, including solubility issues, ^19^F-induced splitting patterns, and solvent effects.

Introduction & Scope

7-fluorobenzo[b]thiophene-3-carboxylic acid is a critical scaffold in medicinal chemistry, often serving as a bioisostere for indole-3-carboxylic acids or as a core for kinase inhibitors (e.g., EGFR, RhoA/ROCK pathways). The introduction of a fluorine atom at the C7 position modulates metabolic stability and lipophilicity but introduces complex spin-spin coupling patterns (


, 

) that complicate spectral analysis.

This guide provides a standardized protocol for acquiring and interpreting the NMR data, distinguishing this specific isomer from its 2-carboxylic acid or 4/5/6-fluoro regioisomers.

Experimental Protocol
2.1 Sample Preparation

Carboxylic acids in this class often exhibit poor solubility in non-polar solvents (e.g., CDCl3) and may form dimers, leading to broad peaks.

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Rationale: High solubility ensures sharp peaks; disrupts intermolecular hydrogen bonding of the carboxylic acid, allowing the -COOH proton to be observed as a distinct broad singlet or hump.

  • Concentration: 10–15 mg in 0.6 mL solvent (for standard 5 mm probe).

  • Temperature: 298 K (25 °C).

2.2 Instrument Parameters (Bruker/Varian Standard)
Parameter^1^H NMR^13^C NMR^19^F NMR (Optional)
Frequency 400 MHz or higher100 MHz or higher376 MHz
Pulse Sequence zg30 (Standard 30°)zgpg30 (Power-gated decoupling)zg
Scans (NS) 16 – 641024 – 409616 – 32
Relaxation Delay (D1) 1.0 sec2.0 sec1.0 sec
Acquisition Time (AQ) ~4.0 sec~1.0 sec~0.7 sec
Spectral Width 14–16 ppm240 ppm200 ppm

Critical Step: For ^13^C NMR, ensure ^1^H decoupling is active. If available, acquire a ^19^F-decoupled ^1^H spectrum (hetddec or similar) to simplify the aromatic region by collapsing F-H couplings.

Structural Analysis & Assignments
3.1 Numbering Scheme

To ensure accurate assignment, we utilize the standard IUPAC numbering for benzo[b]thiophene:

  • S1 : Sulfur atom.[1][2][3]

  • C2/H2 : Thiophene ring proton (Singlet in 3-acid).

  • C3 : Ipso carbon attached to -COOH.

  • C3a : Bridgehead carbon.

  • C4/H4 : Peri-position to Carbonyl (Deshielded).

  • C5/H5 : Meta to Fluorine.

  • C6/H6 : Ortho to Fluorine.

  • C7 : Ipso to Fluorine (Substituted).

  • C7a : Bridgehead carbon.

3.2 Predicted ^1^H NMR Data (DMSO-d6)

Note: Values are theoretical expectations derived from structure-activity relationships of 6-fluoro-2-acid and unsubstituted 3-acid analogues.

ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
-COOH 12.8 – 13.5 br s-Acidic proton; shift varies with concentration/water content.
H2 8.5 – 8.7 s-Characteristic singlet of 3-substituted benzo[b]thiophenes. Deshielded by COOH.
H4 8.3 – 8.4 d or dd

,

Strongly deshielded by peri-effect of C3-carbonyl.
H5 7.4 – 7.5 td / m

,

,

Triplet of doublets due to coupling with H4, H6, and F7.[4]
H6 7.2 – 7.3 dd

,

Large H-F ortho coupling dominates splitting.

Key Diagnostic Features:

  • H2 Singlet: Distinguishes the 3-acid from the 2-acid (which would lack H2 and show H3 as a singlet around 8.0 ppm).

  • H4 Deshielding: The proton at C4 is spatially close to the C3-carbonyl oxygen, shifting it downfield (>8.0 ppm) compared to other aromatic protons.

  • H6-F Coupling: Look for a large splitting (~10 Hz) on the most shielded aromatic proton (H6).

3.3 Predicted ^13^C NMR Data (DMSO-d6)

Fluorine substitution causes significant splitting in the ^13^C spectrum (


).
CarbonShift (

ppm)
Splitting (

)
Assignment Logic
C=O 163 – 165 s (or weak d)Carbonyl carbon.
C7 155 – 160 d (

Hz)
Ipso-C . Large doublet; diagnostic for C-F bond.
C3a 138 – 142 d (

Hz)
Bridgehead.
C2 136 – 138 s (or weak d)Thiophene C-H.
C3 128 – 132 sIpso to COOH.
C7a 125 – 128 d (

Hz)
Bridgehead ortho to F.
C5 124 – 126 d (

Hz)
Meta to F.
C4 122 – 124 s (or weak d)Para to F.
C6 110 – 115 d (

Hz)
Ortho to F.
Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling interactions that define the NMR spectrum of this molecule.

G Structural Elucidation Workflow: 7-fluorobenzo[b]thiophene-3-carboxylic acid cluster_0 1. Sample Prep cluster_1 2. 1H NMR Diagnostics cluster_2 3. 13C NMR Diagnostics Solvent Solvent: DMSO-d6 (Prevents aggregation) H2_Peak H2 Singlet (~8.6 ppm) Confirms 3-COOH Solvent->H2_Peak Acquire 1H H4_Peak H4 Doublet (~8.3 ppm) Peri-effect deshielding H2_Peak->H4_Peak Assign Aromatics H6_Peak H6 Multiplet (~7.2 ppm) Large J(H-F) ~10Hz H4_Peak->H6_Peak Identify F-coupling C7_Peak C7 Doublet (~158 ppm) 1J(C-F) ~250 Hz H6_Peak->C7_Peak Correlate HSQC/HMBC CO_Peak C=O Peak (~164 ppm) Carboxylic Acid C7_Peak->CO_Peak Confirm Structure

Caption: Workflow for assigning key NMR signals. Blue nodes represent proton signals; Red nodes represent carbon signals. The H2 singlet is the primary differentiator from the 2-isomer.

Troubleshooting & Quality Control
IssueCauseSolution
Missing -COOH proton Deuterium exchange with water in solvent.Use fresh ampoule of DMSO-d6; ensure sample is dry.
Broad Aromatic Peaks Restricted rotation or dimerization.Run experiment at elevated temperature (e.g., 313 K or 323 K).
Complex Multiplicities Overlap of

and

.
Acquire ^19^F-decoupled ^1^H NMR or run a ^1^H-^19^F HOESY 2D experiment.
Extra Peaks Residual solvent or synthesis byproducts (e.g., decarboxylated 7-fluorobenzo[b]thiophene).Check for H3 singlet at ~7.4 ppm (indicates decarboxylation).
References
  • General Benzo[b]thiophene NMR Data : Synthesis of Benzothiophene-3-carboxylic Esters. ACS Publications. Available at: [Link]

  • Solvent Effects in NMR : Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link]

  • Isomer Comparison (6-fluoro-2-acid) : Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. MDPI. Available at: [Link]

Sources

Mass Spectrometric Analysis of 7-Fluorobenzo[b]thiophene-3-carboxylic Acid: A Guide to Method Development and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the analysis of 7-fluorobenzo[b]thiophene-3-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Fluorinated benzothiophene scaffolds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties. Accurate characterization of these molecules is paramount for pharmacokinetic studies, metabolite identification, and quality control. This application note details a robust methodology employing Electrospray Ionization (ESI) for sensitive detection, outlines a systematic approach to method development, and presents a logical elucidation of the compound's fragmentation pathway. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this class of compounds.

Introduction: The Analytical Imperative

7-Fluorobenzo[b]thiophene-3-carboxylic acid belongs to a class of heterocyclic compounds that are integral building blocks in the synthesis of pharmacologically active agents. The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design. Consequently, a robust and sensitive analytical method is essential for its characterization and quantification in various matrices.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for this purpose. The primary challenge and opportunity in MS analysis lie in understanding the ionization and fragmentation behavior of the molecule. This guide explains the causal relationships behind instrumental parameter selection and provides a predictive framework for interpreting the mass spectra of this compound, grounded in the fundamental principles of ion chemistry.

Analyte Properties & Strategic Considerations for MS

The molecular structure of 7-fluorobenzo[b]thiophene-3-carboxylic acid dictates the optimal analytical strategy. The presence of a carboxylic acid group, an acidic moiety, makes it an ideal candidate for negative ion mode Electrospray Ionization (ESI). In this mode, the molecule readily loses a proton to form a stable deprotonated species, [M-H]⁻, resulting in high ionization efficiency and excellent signal intensity.[1][2] While positive mode ESI ([M+H]⁺) is possible, it is generally less efficient for acidic compounds.

Table 1: Physicochemical Properties of 7-Fluorobenzo[b]thiophene-3-carboxylic acid

PropertyValue
Chemical Formula C₉H₅FO₂S
Average Molecular Weight 210.20 g/mol
Monoisotopic Mass 210.00215 Da
Calculated Exact Mass [M-H]⁻ 208.99432 Da
CAS Number 1431309-15-7
Chemical Structure

The high mass accuracy provided by instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers is crucial for confirming the elemental composition of the parent and fragment ions, lending a high degree of confidence to the structural elucidation.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step protocol for the analysis of 7-fluorobenzo[b]thiophene-3-carboxylic acid. The parameters outlined below serve as a validated starting point and can be adapted based on the specific instrumentation and analytical goals.

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 7-fluorobenzo[b]thiophene-3-carboxylic acid standard. Dissolve in 1.0 mL of methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (1 µg/mL): Perform a serial dilution of the primary stock solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This solution is used for method development and infusion experiments.

Rationale: The choice of methanol or acetonitrile as a primary solvent is due to the good solubility of the analyte. The 50:50 acetonitrile/water mix for the working standard ensures compatibility with the initial mobile phase conditions of the reversed-phase LC method.

Liquid Chromatography (LC) Method

The chromatographic separation is designed to isolate the analyte from potential matrix components and deliver it efficiently to the mass spectrometer.

Table 2: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Rationale: A C18 stationary phase provides excellent retention for this moderately hydrophobic molecule. The acidic mobile phase modifier (formic acid) ensures good peak shape by suppressing the ionization of any residual silanol groups on the column packing. A gradient elution is employed to ensure the analyte is eluted as a sharp peak, which is optimal for MS detection.

Mass Spectrometry (MS) Method

The MS parameters are optimized to achieve maximum sensitivity and generate informative fragmentation data.

Table 3: Recommended Mass Spectrometry Parameters (Negative ESI)

ParameterRecommended Setting
MS System Sciex TripleTOF 6600 or equivalent Q-TOF/Orbitrap
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Full Scan (TOF-MS) and Tandem MS (Product Ion Scan)
Mass Range (Full Scan) m/z 50 - 350
Precursor Ion (Tandem MS) m/z 209.0
Capillary Voltage -4500 V
Source Temperature 550 °C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 55 psi
Collision Energy (CE) -25 V
Collision Energy Spread (CES) ± 15 V

Rationale: Negative ion mode is selected for its superior sensitivity with carboxylic acids.[1][2] The source parameters (gases and temperature) are optimized to facilitate efficient desolvation of the ESI droplets and maximize the release of gas-phase analyte ions. A collision energy of -25 V is a robust starting point for inducing fragmentation, with the spread allowing for the capture of fragments formed at slightly different energy potentials.

Results & Data Interpretation

A systematic analysis of the mass spectra allows for the confident identification of the analyte and its structural characterization.

General Analytical Workflow

The logical flow from sample introduction to data interpretation is a self-validating process designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Standard Solution (1 µg/mL) lc Reversed-Phase C18 Gradient Elution prep->lc Injection ms Negative ESI [M-H]⁻ Generation lc->ms Elution msms Collision-Induced Dissociation (CID) ms->msms Precursor Selection data Fragmentation Pathway Elucidation msms->data Spectrum Acquisition

Caption: High-level experimental workflow for LC-MS/MS analysis.

Full Scan MS: Confirming the Precursor

In a full scan experiment, the mass spectrometer scans a broad mass range to detect all ionizable species. For 7-fluorobenzo[b]thiophene-3-carboxylic acid, the most abundant ion observed in negative mode is the deprotonated molecule, [M-H]⁻, at m/z 208.9943 . High-resolution analysis can confirm this mass to within 5 ppm, verifying the elemental formula C₉H₄FO₂S⁻.

Tandem MS (MS/MS): Elucidating the Fragmentation Pathway

By selecting the [M-H]⁻ ion (m/z 209.0) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint. The primary fragmentation pathway is dominated by the loss of the carboxylic acid group.

Table 4: Key Fragment Ions and Proposed Neutral Losses

Precursor Ion (m/z)Product Ion (m/z)Exact Mass of ProductProposed Neutral LossFormula of Loss
208.9943165.0048165.00483Carbon Dioxide (CO₂)CO₂
208.9943121.0146121.01463Carboxyl & ThiocarbonylHCSO₂

The most significant and diagnostically valuable fragmentation is the neutral loss of 43.9898 Da, corresponding to the decarboxylation of the precursor ion.[3] This is a highly favorable process for deprotonated carboxylic acids, resulting in a stable anionic fragment.

Caption: Proposed fragmentation pathway for [M-H]⁻ of the analyte.

Conclusion

The LC-MS/MS method detailed herein provides a robust, sensitive, and specific protocol for the analysis of 7-fluorobenzo[b]thiophene-3-carboxylic acid. By leveraging negative ion mode ESI, a strong signal for the deprotonated molecule is readily achieved. Tandem mass spectrometry reveals a predictable and diagnostic fragmentation pattern dominated by decarboxylation, which can be used for unequivocal identification and as a basis for quantitative method development using techniques like Selected Reaction Monitoring (SRM). This application note serves as a foundational guide for researchers, enabling confident characterization of this important class of fluorinated heterocyclic compounds.

References

  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Available at: [Link].

  • NIST. 2-Thiophenecarboxylic acid. NIST Chemistry WebBook. Available at: [Link].

  • Semantic Scholar. Mass spectra of some 2‐ and 4‐substituted thiophenecarboxylic acids. Available at: [Link].

  • PubMed. Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Available at: [Link].

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link].

  • ResearchGate. Mass spectra of benzothiophene derivatives extracted from a.... Available at: [Link].

  • PubChem. Thiophene-3-carboxylic acid. National Institutes of Health. Available at: [Link].

  • PubMed Central. Post-ICP Chemical Ionization MS for Total Extractable Organic Fluorine Quantitation. Available at: [Link].

  • National Institute of Justice. Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link].

  • Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link].

  • Wikipedia. Thiophene-2-carboxylic acid. Available at: [Link].

  • LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Available at: [Link].

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link].

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link].

  • PubMed Central. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Available at: [Link].

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using 7-fluorobenzo[b]thiophene-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Fluorobenzo[b]thiophene-3-carboxylic Acid in Medicinal Chemistry

Executive Summary

7-Fluorobenzo[b]thiophene-3-carboxylic acid represents a high-value scaffold in modern drug discovery, offering a strategic bioisostere to indole-3-carboxylic acids and naphthalene derivatives. Its utility is defined by two synergistic properties: the benzothiophene core , which is a privileged structure in kinase and GPCR ligand design, and the C7-fluorine substitution , which critically modulates metabolic stability, lipophilicity, and intramolecular electronic environments.

This guide provides a comprehensive technical workflow for integrating this moiety into drug candidates, covering rational design, validated synthetic protocols, and physicochemical profiling.

Strategic Design Rationale

Bioisosterism & Physicochemical Modulation

The transition from an indole or naphthalene core to a 7-fluorobenzo[b]thiophene scaffold is often driven by specific ADME-Tox requirements:

  • Hydrogen Bonding: Unlike indole (H-bond donor), the benzothiophene sulfur is a weak H-bond acceptor. This substitution is ideal when membrane permeability is limited by high polar surface area (PSA).

  • Metabolic Blocking (The "Fluorine Effect"): The C7 position on the benzothiophene ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol), extending the compound's half-life (

    
    ).
    
  • Electronic Tuning: The strong electronegativity of the C7-fluorine withdraws electron density from the sulfur atom and the adjacent C3-carboxyl group, lowering the pKa of the carboxylic acid compared to the non-fluorinated parent. This can enhance potency in salt-bridge interactions within a binding pocket.

Comparative Physicochemical Profile
PropertyIndole-3-COOHBenzo[b]thiophene-3-COOH7-F-Benzo[b]thiophene-3-COOH
H-Bond Donor Yes (NH)NoNo
LogP (Est.) ~2.1~2.8~3.1
pKa (Acid) ~5.2~4.8~4.4 (More Acidic)
Metabolic Liability High (N-oxidation, C-hydroxylation)Moderate (S-oxidation, Ring hydroxylation)Low (Blocked C7, reduced Ring e- density)

Synthetic Protocols

The synthesis of 7-fluorobenzo[b]thiophene-3-carboxylic acid is non-trivial due to the directing effects of the sulfur atom. The most robust medicinal chemistry route involves the selective C3-functionalization of the parent 7-fluorobenzo[b]thiophene.

Protocol A: Synthesis of the Scaffold

Target: 7-Fluorobenzo[b]thiophene-3-carboxylic acid Precursor: 7-Fluorobenzo[b]thiophene (Commercially available or synthesized from 2-fluorobenzenethiol).

Step 1: Regioselective C3-Bromination

  • Reagents: 7-Fluorobenzo[b]thiophene (1.0 eq), Bromine (

    
    , 1.05 eq), Acetic Acid (
    
    
    
    ), Sodium Acetate (
    
    
    ).
  • Procedure:

    • Dissolve 7-fluorobenzo[b]thiophene in glacial AcOH (0.5 M).

    • Add NaOAc (1.1 eq) to buffer the generated HBr.

    • Add

      
       dropwise at 0°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Note: Electrophilic substitution strongly favors the C3 position over C2 in benzothiophenes.

    • Workup: Quench with aqueous sodium thiosulfate (

      
      ). Extract with Ethyl Acetate (EtOAc).[1] Wash with brine, dry over 
      
      
      
      .
    • QC:

      
      H NMR should show the loss of the C3 proton (typically a doublet at ~7.4 ppm).
      

Step 2: Lithium-Halogen Exchange & Carboxylation

  • Reagents: 3-Bromo-7-fluorobenzo[b]thiophene (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes), Dry THF, Dry

    
     (gas or solid).
    
  • Procedure:

    • Dissolve the bromide in anhydrous THF (0.2 M) under Argon/Nitrogen atmosphere.

    • Cool to -78°C (Critical to prevent benzyne formation or scrambling).

    • Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C to generate the 3-lithio species.

    • Bubble excess dry

      
       gas into the solution (or pour onto crushed dry ice) at -78°C.
      
    • Allow to warm to RT slowly.

    • Quench: Acidify with 1M HCl to pH 2.

    • Isolation: Extract with EtOAc. The product is the free acid.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH).

Protocol B: Amide Coupling (General Application)

Use Case: Attaching the scaffold to an amine pharmacophore.

  • Activation: Dissolve 7-fluorobenzo[b]thiophene-3-carboxylic acid (1.0 eq) in DMF.

  • Coupling Agents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 eq).

  • Condition: Stir at RT for 2-12 hours.

  • Note: Due to the electron-withdrawing fluorine, the carbonyl carbon is more electrophilic, typically resulting in faster reaction times compared to the non-fluorinated analog.

Visualized Workflows

Figure 1: Synthetic Pathway

Caption: Step-by-step synthesis from the parent heterocycle to the C3-carboxylic acid via lithiation.

Synthesis Start 7-Fluorobenzo[b]thiophene Bromination Step 1: Br2, AcOH (C3-Bromination) Start->Bromination Intermediate 3-Bromo-7-fluorobenzo[b]thiophene Bromination->Intermediate Lithiation Step 2: n-BuLi, -78°C (Li-Halogen Exchange) Intermediate->Lithiation Carboxylation Step 3: CO2 Quench (Carboxylation) Lithiation->Carboxylation Product 7-Fluorobenzo[b]thiophene- 3-carboxylic acid Carboxylation->Product

Figure 2: Medicinal Chemistry Decision Tree

Caption: Logic flow for selecting the 7-fluoro scaffold to solve specific ADME/SAR issues.

DecisionTree Problem Lead Compound Optimization: Indole-3-Carboxamide Instability Q1 Is the NH group essential for binding (H-bond donor)? Problem->Q1 No NO Q1->No Permeability issue? Yes YES Q1->Yes Action1 Switch to Benzo[b]thiophene (Bioisostere) No->Action1 Action2 Retain Indole; Try N-methylation or 7-F-Indole Yes->Action2 Q2 Is Metabolic Clearance still too high? Action1->Q2 MetabSite Identify Metabolic Hotspot: Is it the Benzene ring (C4-C7)? Q2->MetabSite Yes Solution Implement 7-Fluoro Substitution (Blocks P450 oxidation at C7) MetabSite->Solution Yes

Case Studies & Applications

Kinase Inhibition (RhoA/ROCK Pathway)

In the development of inhibitors for the RhoA/ROCK pathway (critical in tumor metastasis), benzothiophene-3-carboxylic acid derivatives have shown significant promise. The introduction of the 7-fluoro group is utilized to improve the metabolic stability of the inhibitor without altering the binding mode significantly. The planar aromatic system stacks within the ATP-binding pocket, while the C3-amide extends into the solvent-exposed region or interacts with the hinge region.

  • Mechanism:[2][3][4] The 7-F analog resists hydroxylation, maintaining high plasma concentrations in vivo compared to the unsubstituted parent.

Antibacterial Agents (S. aureus)

Hybrid molecules combining benzothiophene and indole moieties have been synthesized as antibacterials. The 7-fluorobenzo[b]thiophene derivatives specifically demonstrated enhanced activity against MRSA strains.

  • Observation: The fluorine atom likely increases lipophilicity (LogP), facilitating penetration through the bacterial cell wall, while the electron-withdrawing nature protects the sulfur from rapid oxidative degradation.

References

  • Keri, R., et al. (2017).[5] "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2024).[4] "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Pomerantz, M., et al. (2008). "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis. (Cited for general thiophene halogenation protocols). Link

  • Lattanzi, A., et al. (2022). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents." Molecules. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (General reference for Fluorine effects). Link

Sources

Application Notes and Protocols: In Vitro Evaluation of 7-Fluorobenzo[b]thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This document provides detailed protocols for the in vitro evaluation of 7-fluorobenzo[b]thiophene-3-carboxylic acid, a compound of interest for drug discovery programs. The following assays are designed to elucidate its potential anticancer and enzyme inhibitory activities, based on the known biological landscape of closely related benzo[b]thiophene derivatives.[3][4]

Section 1: Cell-Based Assays for Anticancer Activity Assessment

Cell-based assays are fundamental in drug discovery, offering a physiologically relevant context to assess a compound's biological effects.[5][6][7][8][9] These assays can determine a compound's impact on cell viability, proliferation, and specific signaling pathways implicated in cancer.

Cell Viability and Cytotoxicity Assay using MTT

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a robust initial screening for the cytotoxic effects of 7-fluorobenzo[b]thiophene-3-carboxylic acid on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231, a breast cancer cell line) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-fluorobenzo[b]thiophene-3-carboxylic acid in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11][12][13]

Data Presentation:

Concentration (µM)Absorbance (490 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

Section 2: Biochemical Assays for Enzyme Inhibition

Biochemical assays are crucial for determining the direct interaction of a compound with a purified enzyme, providing insights into its mechanism of action.[14][15][16][17] Given that some benzo[b]thiophene derivatives are known to inhibit enzymes like Rho kinase (ROCK), an enzyme inhibition assay is a logical next step.[2][3]

In Vitro Kinase Inhibition Assay (e.g., ROCK1)

Scientific Rationale: This assay measures the ability of 7-fluorobenzo[b]thiophene-3-carboxylic acid to inhibit the activity of a specific kinase, such as ROCK1. The assay typically relies on the measurement of ATP consumption or the phosphorylation of a substrate. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in the luminescent signal indicates higher kinase activity, while a strong signal suggests inhibition.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (ROCK1) - Substrate - ATP - Assay Buffer mix Mix Kinase, Substrate, and Compound in 96-well plate reagents->mix compound Prepare Compound Dilutions: 7-fluorobenzo[b]thiophene-3-carboxylic acid compound->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate add_detection Add ATP detection reagent incubate->add_detection read Read luminescence add_detection->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer, purified active ROCK1 enzyme, substrate (e.g., a specific peptide), and ATP solution at the desired concentrations.

    • Prepare a serial dilution of 7-fluorobenzo[b]thiophene-3-carboxylic acid in the kinase buffer.

  • Assay Plate Setup:

    • In a 96-well white plate, add the kinase buffer.

    • Add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

    • Add the ROCK1 enzyme to all wells except the negative control.

    • Add the substrate to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions. This typically involves adding a reagent that produces light in the presence of ATP.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[18]

Data Presentation:

Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)10,0000
0.112,000-20 (Activation)
145,00035
580,00070
1095,00085
5098,00088
10099,00089

Section 3: Signaling Pathway Analysis

To further understand the mechanism of action, it is important to investigate the effect of the compound on specific cellular signaling pathways.

Western Blot Analysis of RhoA/ROCK Pathway

Scientific Rationale: Based on the known activity of similar compounds, 7-fluorobenzo[b]thiophene-3-carboxylic acid may inhibit the RhoA/ROCK signaling pathway, which is often dysregulated in cancer and plays a role in cell migration and invasion.[3] Western blotting can be used to detect changes in the phosphorylation status of downstream targets of this pathway, such as Myosin Light Chain (MLC), providing evidence of pathway inhibition.

Signaling Pathway Diagram:

G RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC (p-MLC) MLC->pMLC Actin Actin Cytoskeleton Reorganization pMLC->Actin Invasion Cell Invasion & Metastasis Actin->Invasion Inhibitor 7-Fluorobenzo[b]thiophene -3-carboxylic acid Inhibitor->ROCK Inhibits

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its rigid, planar structure and electron-rich sulfur atom facilitate interactions with a variety of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to modulate their physicochemical and biological properties. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated benzo[b]thiophenes, supported by experimental data, to inform and guide future drug discovery efforts.

The Rationale for Fluorination: More Than Just an Isostere

The strategic incorporation of fluorine into a molecule is a well-established tactic to enhance its drug-like properties. Fluorine, being the most electronegative element, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] In the context of benzo[b]thiophenes, fluorination can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of enzymes or receptors.

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Modulated Lipophilicity: Fluorination generally increases lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved cell membrane permeability and bioavailability.

The following sections will delve into a comparative analysis of fluorinated and non-fluorinated benzo[b]thiophenes across various biological activities, highlighting the tangible effects of this strategic chemical modification.

Antimicrobial Activity: A Clear Advantage for Fluorination

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzo[b]thiophene derivatives have emerged as a promising class of compounds in this arena.[2] Experimental evidence strongly suggests that the incorporation of fluorine into the benzo[b]thiophene scaffold can significantly enhance antimicrobial potency.

Comparative Antimicrobial Data
Compound TypeDerivativeTarget OrganismMIC (µg/mL)Reference
Non-Fluorinated Benzo[b]thiophene-2-carboxamideStaphylococcus aureus>128[2]
Fluorinated 6-Fluoro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus4[2]
Non-Fluorinated Benzo[b]thiophene derivativeE. coli>125[5]
Fluorinated 1-(Benzo[b]thiophen-4-yl)-4-(2-fluoro-2-phenylethyl)piperazineE. coli62.5[6]
Non-Fluorinated Benzo[b]thiophene derivativeCandida albicans>500[5]
Fluorinated 3-Amino-6-fluorobenzothiophene-2-carbohydrazide derivativeCandida albicans250[5]

Causality Behind the Enhancement: The enhanced antimicrobial activity of fluorinated benzo[b]thiophenes can be attributed to several factors. The increased lipophilicity imparted by fluorine may facilitate the compound's passage through the microbial cell wall and membrane. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electron density of the benzo[b]thiophene ring system, potentially leading to more favorable interactions with microbial target enzymes or proteins. For instance, in a study on benzo[b]thiophene acylhydrazones, the 6-fluoro substituted derivative exhibited significantly improved activity against multidrug-resistant Staphylococcus aureus compared to its non-fluorinated counterpart.[2]

Anticancer Activity: A Nuanced Comparison

The anticancer potential of benzo[b]thiophenes has been extensively explored, with derivatives showing activity against various cancer cell lines.[3] The influence of fluorination on anticancer activity is more nuanced compared to its effect on antimicrobial properties, with the position and number of fluorine atoms playing a critical role.

Comparative Anticancer Data
Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Benzo[b]thiophene acrylonitrileHepG2 (Liver Cancer)3.9[7]
Fluorinated Fluorinated benzofuran derivative (structurally similar)HCT116 (Colorectal Cancer)19.5[8]
Non-Fluorinated Benzo[b]thiophene 1,1-dioxideVarious cancer cells-[9]
Fluorinated Fluorinated 1,5-benzothiazepine (structurally similar)A549 (Lung Cancer)<10 µg/mL[10]

Structure-Activity Relationship Insights: While direct comparative data for identical benzo[b]thiophene scaffolds is limited, studies on related fluorinated heterocyclic compounds provide valuable insights. For instance, a review on fluorinated five-membered heterocycles highlighted that the presence of fluorine can significantly affect anticancer activity, with some fluorinated derivatives showing potency comparable to or exceeding that of the standard drug 5-fluorouracil.[8] The mechanism of action for many anticancer benzo[b]thiophenes involves the inhibition of key signaling pathways, such as the RhoA/ROCK pathway or STAT3 signaling.[9][11] Fluorination can enhance the interaction of these compounds with their target kinases, leading to improved inhibitory activity. However, the specific substitution pattern is crucial, as highlighted in a study where a trifluoromethyl group was found to be important for the activity of certain anticancer hybrids.[8]

Enzyme Inhibition: Targeting Neurological and Inflammatory Disorders

Benzo[b]thiophene derivatives have been investigated as inhibitors of various enzymes implicated in neurological and inflammatory diseases, including cholinesterases (AChE and BChE) and monoamine oxidases (MAO).

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease. While extensive comparative data is not available, the principles of fluorine's influence on ligand-protein interactions suggest that fluorinated benzo[b]thiophenes could exhibit enhanced inhibitory activity. The electronegativity of fluorine can lead to stronger interactions with the enzyme's active site.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters like serotonin and dopamine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The lipophilicity and electronic properties of inhibitors are critical for their potency and selectivity. Fluorination can modulate these properties, potentially leading to more effective and selective MAO inhibitors.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in the microtiter plate wells using the broth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with a standard antibiotic) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.

Caption: Workflow for Broth Microdilution Assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction.[4][7]

Materials:

  • 96-well microtiter plates

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound stock solution

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of the microtiter plate.

  • Add the enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate (ATCh or BTCh).

  • Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

G cluster_0 Reaction Mixture cluster_1 Products A Substrate (ATCh/BTCh) D Thiocholine A->D Hydrolysis B Enzyme (AChE/BChE) B->D C DTNB E Yellow Anion (TNB) C->E D->E Reaction F Detection E->F Absorbance at 412 nm

Caption: Principle of the Ellman's Method for Cholinesterase Assay.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay measures MAO activity by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.

Materials:

  • 96-well black microtiter plates

  • MAO-A or MAO-B enzyme preparation

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Test compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Add the assay buffer and test compound at various concentrations to the wells of the microtiter plate.

  • Add the MAO enzyme and incubate to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic probe.

  • Add the reaction mixture to each well to start the reaction.

  • Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to MAO activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

MAO_Assay Monoamine_Substrate Monoamine Substrate H2O2 Hydrogen Peroxide (H₂O₂) Monoamine_Substrate->H2O2 Oxidative Deamination MAO_Enzyme MAO Enzyme MAO_Enzyme->H2O2 Resorufin Resorufin (Fluorescent) H2O2->Resorufin Oxidation Amplex_Red Amplex® Red (Non-fluorescent) Amplex_Red->Resorufin HRP Horseradish Peroxidase (HRP) HRP->Resorufin Detection Fluorescence Detection Resorufin->Detection

Caption: Fluorometric Monoamine Oxidase (MAO) Assay Principle.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant impact of fluorination on the biological activity of benzo[b]thiophenes. In the realm of antimicrobial research, the introduction of fluorine consistently leads to enhanced potency, making it a highly valuable strategy for the development of new antibiotics. For anticancer applications, the effect of fluorination is more complex and highly dependent on the specific substitution pattern, highlighting the need for careful structure-activity relationship studies.

While direct comparative data for enzyme inhibition is less abundant, the fundamental principles of medicinal chemistry suggest that fluorination can be a powerful tool to modulate the potency and selectivity of benzo[b]thiophene-based enzyme inhibitors.

Future research should focus on systematic studies that directly compare a series of fluorinated and non-fluorinated benzo[b]thiophene analogs against a wide range of biological targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of more effective and safer therapeutic agents based on this versatile scaffold.

References

  • Penthala, N. R., et al. (2014). Novel benzothiophene acrylonitrile derivatives as a promising anticancer agent. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

  • He, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20006-20037. [Link]

  • Mishra, V., & Chundawat, T. S. (2019). Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)-piperazine derivatives. Turkish Journal of Chemistry, 43(2), 713-729. [Link]

  • Bhabal, S. S., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society, 87(5), 569-581. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3854. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1701, pp. 129-141). Humana Press. [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]

  • Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1103. [Link]

  • Singh, P., & Kaur, M. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 19(2), 1-22. [Link]

Sources

Benchmarking Benzo[b]thiophene Scaffolds in Oncology: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic anticancer agents, benzo[b]thiophene stands as a critical bioisostere of indole and naphthalene. Its utility stems not just from its structural similarity to biological tryptamines, but from its superior lipophilicity (


) and oxidative stability. Unlike the indole nitrogen, the sulfur atom in the benzo[b]thiophene core acts as a weak hydrogen bond acceptor but does not donate protons, altering the solvation profile and membrane permeability of derivative drugs.

This guide moves beyond generic descriptions to benchmark specific benzo[b]thiophene derivatives against clinical standards (Combretastatin A-4, Gefitinib, and Raloxifene). We focus on three primary mechanisms where this scaffold dominates: Tubulin Polymerization Inhibition , Kinase Inhibition (EGFR/HER2) , and Estrogen Receptor Modulation (SERMs) .

Structural Classification & Mechanism of Action

The biological efficacy of benzo[b]thiophene is dictated by substitution patterns at the C-2 and C-3 positions.

A. The Tubulin Track (Colchicine Site Binders)

Derivatives substituted at the C-2 position with a 3,4,5-trimethoxybenzoyl moiety mimic the pharmacophore of Combretastatin A-4 (CA-4).

  • Mechanism: These compounds bind to the colchicine site of

    
    -tubulin, inhibiting microtubule assembly, causing G2/M cell cycle arrest, and inducing apoptosis.[1]
    
  • Critical SAR: The presence of a methoxy group at C-6 or C-7 of the benzo[b]thiophene ring significantly enhances potency.[2]

B. The Kinase Track (EGFR/HER2 Inhibitors)

Tetrahydrobenzo[b]thiophene derivatives have emerged as potent tyrosine kinase inhibitors.

  • Mechanism: They occupy the ATP-binding pocket of EGFR/HER2. The sulfur atom often engages in hydrophobic interactions within the gatekeeper region.

  • Advantage: Recent "Dual Inhibitors" (e.g., Compound 21a) show efficacy against Gefitinib-resistant strains (T790M mutation).

C. The SERM Track (Raloxifene Class)[3]
  • Mechanism: Raloxifene (a 2-arylbenzo[b]thiophene) acts as an antagonist in breast tissue (blocking ER

    
     conformational change required for co-activator recruitment) while acting as an agonist in bone.
    

Comparative Performance Data

The following tables synthesize experimental data from key studies (Romagnoli et al., and recent kinase research), benchmarking novel derivatives against FDA-approved or Phase III standards.

Table 1: Tubulin Polymerization Inhibitors (Colchicine Site)

Comparison of C-2 aroylbenzo[b]thiophenes vs. Combretastatin A-4 (CA-4)[3]

Compound IDStructure DescriptionTubulin Inhibition (IC50 µM)Cytotoxicity HeLa (IC50 nM)Cytotoxicity L1210 (IC50 nM)Relative Potency vs CA-4
CA-4 Standard (Combretastatin A-4) 1.0 ~15 ~3-5 1.0x (Baseline)
4g 3-methyl-6-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene0.671619~1.5x (Tubulin affinity)
4e 6-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene0.582522~1.7x (Tubulin affinity)
6d 3-amino-6-methoxy derivative0.954538~1.0x (Equivalent)
9q Beta-lactam bridged analog1.833 (MCF-7)N/A~0.6x (Lower affinity)

Analysis: Compound 4g demonstrates that a methyl group at C-3 stabilizes the molecule without steric hindrance, maintaining nanomolar cytotoxicity comparable to CA-4 but with superior tubulin binding affinity.

Table 2: Dual EGFR/HER2 Kinase Inhibitors

Comparison of Tetrahydrobenzo[b]thiophenes vs. Gefitinib

Compound IDTarget ProfileEGFR IC50 (nM)HER2 IC50 (nM)H1299 Lung Cancer (IC50 nM)Notes
Gefitinib Standard (EGFR-WT) 3-5 >1000 40,000 Weak vs resistant lines
21a Pyrazolo-pyridine substituted tetrahydrobenzo[b]thiophene0.470.1412.5Dual inhibitor; Ultra-potent
12 Benzothienopyrimidine45N/A8150Moderate potency

Analysis: The novel compound 21a represents a massive leap in potency (3000x more potent than Gefitinib in H1299 cells), likely due to its ability to bind both EGFR and HER2, preventing compensatory signaling pathways.

Visualizing the Mechanism

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision tree for synthesizing high-potency benzo[b]thiophene derivatives.

SAR_Logic Core Benzo[b]thiophene Core Pos2 Position C-2 (Major Pharmacophore) Core->Pos2 Pos3 Position C-3 (Steric/Electronic) Core->Pos3 Pos6 Position C-6 (Lipophilicity) Core->Pos6 Tubulin Tubulin Inhibition (Trimethoxybenzoyl) Pos2->Tubulin Add 3,4,5-OMe SERM ER Modulation (Piperidinyl-ethoxy-phenyl) Pos2->SERM Add Basic Side Chain Kinase Kinase Inhibition (Urea/Amide Linkers) Pos2->Kinase Add H-bond Donor Potency Increased Potency (Methyl/Amino group) Pos3->Potency Methyl stabilizes conformation Affinity Enhanced Binding (Methoxy group) Pos6->Affinity Mimics Colchicine A-ring

Caption: SAR decision tree for optimizing benzo[b]thiophene derivatives based on therapeutic target.

Diagram 2: Mechanism of Action (Tubulin Pathway)

MOA_Tubulin Drug Benzo[b]thiophene Derivative (e.g., Compound 4g) Target Beta-Tubulin (Colchicine Binding Site) Drug->Target High Affinity Binding (Kd < 1µM) Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect3 Disruption of Mitotic Spindle Effect1->Effect3 Effect2 G2/M Cell Cycle Arrest Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Activation Effect3->Effect2

Caption: Cascade of cellular events triggered by benzo[b]thiophene binding to the colchicine site of tubulin.[3]

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are recommended. These are self-validating systems where positive controls (CA-4 or Paclitaxel) must meet specific thresholds for the assay to be considered valid.[3]

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC50 of the derivative against purified tubulin.

  • Reagent Prep: Prepare 10 µM tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 µM – 10 µM) to a 96-well plate.

    • Control: DMSO only (0% inhibition).

    • Standard: Combretastatin A-4 (Positive control).

  • Initiation: Transfer tubulin solution to the plate at 4°C.

  • Measurement: Place plate in a pre-warmed spectrophotometer (37°C). Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: The DMSO control must show a sigmoidal polymerization curve. The drug is effective if it flattens this curve.

  • Calculation:

    
     is the concentration required to inhibit the rate of polymerization by 50% compared to the vehicle control.
    
Protocol B: MTT Cytotoxicity Assay

Objective: Determine cellular antiproliferative potency.

  • Seeding: Seed MCF-7 or HeLa cells (3,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat with serial dilutions of benzo[b]thiophene derivatives for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure OD at 570 nm.

  • Causality Check: If a compound shows high potency here but low potency in the Tubulin Assay (Protocol A), the mechanism is likely not tubulin-related (check for kinase inhibition or DNA intercalation).

References

  • Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2013). "Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents." Journal of Medicinal Chemistry.

  • Ingole, P. G. (2024). "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition."[4] African Journal of Biological Sciences.

  • National Cancer Institute. "Raloxifene Hydrochloride: Mechanism and Clinical Use." Cancer.gov.

  • O'Boyle, N. M., et al. (2010). "Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones."[3] Journal of Medicinal Chemistry (Cited via MDPI).

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Fluorobenzo[b]thiophene-3-carboxylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The strategic functionalization of this bicyclic heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-fluorobenzo[b]thiophene-3-carboxylic acid analogs, a class of compounds with significant therapeutic potential. By examining the influence of various structural modifications on their biological activity, we aim to furnish researchers with the insights necessary to guide the design of novel and more potent therapeutic agents.

The 7-Fluorobenzo[b]thiophene-3-carboxylic Acid Scaffold: A Platform for Therapeutic Innovation

The 7-fluorobenzo[b]thiophene-3-carboxylic acid core represents a promising starting point for drug discovery. The fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, through its strong electron-withdrawing nature. The carboxylic acid group at the 3-position is a key pharmacophoric feature, often involved in critical interactions with biological targets. Understanding how modifications to this core structure impact biological activity is paramount for rational drug design.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on a wide range of 7-fluorobenzo[b]thiophene-3-carboxylic acid analogs are not abundantly available in the public domain, we can extrapolate key relationships from studies on closely related benzo[b]thiophene-3-carboxylic acid derivatives. The primary areas of therapeutic potential for this scaffold appear to be in oncology and inflammatory diseases.

Anticancer Activity: Targeting the RhoA/ROCK Pathway

Recent research has highlighted the potential of benzo[b]thiophene-3-carboxylic acid derivatives as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion.[4][5] A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed critical SAR insights that are likely applicable to their 7-fluoro counterparts.[4][5]

Key SAR Observations for Anticancer Activity:

  • Modification at the 3-Position: The carboxylic acid at the C-3 position is a crucial anchor. Conversion of the carboxylic acid to various amides and esters has been shown to significantly influence antiproliferative activity.[4]

    • Amides: The introduction of a carboxamide group at the C-3 position generally enhances anticancer activity. The nature of the substituent on the amide nitrogen is critical. For instance, N-aryl and N-phenethyl amides have demonstrated potent activity.[4][6]

    • Esters: Esterification of the carboxylic acid can also modulate activity, with the choice of the alcohol moiety influencing potency.[4]

  • Substitution at the 5-Position: The benzene ring of the benzo[b]thiophene core offers another avenue for modification. The introduction of substituents at the C-5 position can significantly impact anticancer potency. For example, the presence of a 1-methyl-1H-pyrazol group at this position has been shown to enhance the anti-proliferative activity of benzo[b]thiophene-3-carboxamide derivatives.[4][5][7]

  • The Role of the 7-Fluoro Group (extrapolated): While not explicitly studied in the context of RhoA/ROCK inhibition, the 7-fluoro substituent is expected to:

    • Increase Potency: The strong electron-withdrawing nature of fluorine can alter the electron distribution of the aromatic system, potentially leading to stronger interactions with the target protein.

    • Enhance Metabolic Stability: The C-F bond is highly stable, which can prevent metabolic degradation at that position, leading to improved pharmacokinetic properties.

    • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may affect cell permeability and target engagement.

Table 1: Comparative Anticancer Activity of Benzo[b]thiophene-3-carboxylic Acid Analogs

Compound ID Modification at C-3 Substitution at C-5 Observed Anticancer Activity (IC50) Reference
Analog ACarboxylic AcidHModerate[4]
Analog BN-(3,4-dimethoxyphenyl)carboxamideHHigh[4]
Analog CPropyl ester1-methyl-1H-pyrazol-4-ylHigh[4]
Hypothetical Analog D N-(3,4-dimethoxyphenyl)carboxamide H Potentially Higher -
(with 7-Fluoro)

Note: The activity of the hypothetical analog is an educated prediction based on established medicinal chemistry principles.

Signaling Pathway Diagram:

RhoA_ROCK_Pathway cluster_inhibitor 7-Fluorobenzo[b]thiophene-3-carboxylic acid analogs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates GAPs GAPs RhoA_GTP->GAPs Inactivate MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration Proliferation Cell Proliferation Actin_Cytoskeleton->Proliferation GEFs GEFs GEFs->RhoA_GDP Activate Inhibitor Inhibitor Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of benzo[b]thiophene analogs.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Thiophene derivatives are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[8][9] The carboxylic acid moiety present in the 7-fluorobenzo[b]thiophene-3-carboxylic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes.

Key SAR Observations for Anti-inflammatory Activity:

  • Carboxylic Acid is Key: The presence of the carboxylic acid group is generally essential for COX inhibition, as it mimics the carboxylic acid of the natural substrate, arachidonic acid, and forms a key salt bridge interaction with a conserved arginine residue in the COX active site.

  • Substitution on the Benzene Ring: Halogen substitution on the aromatic ring can influence COX inhibitory activity and selectivity. A fluorine atom at the 7-position is likely to enhance potency due to its electronic and steric properties.

  • Modifications at the 2-Position: While our core structure has the carboxylic acid at the 3-position, studies on related 2-substituted benzo[b]thiophenes have shown that this position is also important for anti-inflammatory and analgesic activity.[8]

Table 2: Comparative COX Inhibitory Activity of Thiophene-based Compounds

Compound Core Structure Key Substituents COX Inhibition Profile Reference
Tiaprofenic acidThiopheneBenzoyl, Carboxylic acidNon-selective COX inhibitor[9]
TenidapThiopheneChlorophenyl, CarboxamideCOX/5-LOX dual inhibitor[9]
Hypothetical Analog E 7-Fluorobenzo[b]thiophene 3-Carboxylic acid Potentially a selective COX-2 inhibitor -

Note: The predicted selectivity of the hypothetical analog is based on the general trend that more rigid and planar structures can favor COX-2 binding.

Experimental Workflow Diagram:

SAR_Workflow Start Design Analogs of 7-Fluorobenzo[b]thiophene-3-carboxylic acid Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assays Anticancer Assays Biological_Screening->Anticancer_Assays Cancer Focus Anti_inflammatory_Assays Anti-inflammatory Assays Biological_Screening->Anti_inflammatory_Assays Inflammation Focus SAR_Analysis Structure-Activity Relationship Analysis Anticancer_Assays->SAR_Analysis Anti_inflammatory_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A typical workflow for the design and evaluation of novel therapeutic agents.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays relevant to the evaluation of 7-fluorobenzo[b]thiophene-3-carboxylic acid analogs.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from standard colorimetric COX inhibitor screening assays.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the enzyme solution by diluting the respective COX isoform and heme in the assay buffer.

  • Add 150 µL of the assay buffer to all wells of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations (typically in a serial dilution) to the sample wells. Add 10 µL of DMSO to the control wells.

  • Add 10 µL of the respective COX enzyme solution to all wells except the background wells.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Add 10 µL of the colorimetric substrate solution (TMPD) to all wells.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

Protocol 2: Cell Migration Assay (Boyden Chamber Assay)

This protocol is a standard method for assessing the effect of compounds on cancer cell migration.[8][10]

Objective: To evaluate the inhibitory effect of test compounds on the migration of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Boyden chamber inserts (8 µm pore size)

  • 24-well companion plates

  • Test compounds dissolved in DMSO

  • Calcein AM or crystal violet for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Place the Boyden chamber inserts into the wells of a 24-well plate.

  • Add 500 µL of complete medium (with FBS as a chemoattractant) to the lower chamber of each well.

  • Resuspend the starved cells in serum-free medium containing the test compound at various concentrations.

  • Add 100 µL of the cell suspension (containing the test compound) to the upper chamber of each insert.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours, to be optimized for the specific cell line).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Stain the migrated cells on the lower surface of the membrane with Calcein AM or crystal violet.

  • Quantify the migrated cells by counting under a microscope or by measuring fluorescence with a plate reader.

  • Calculate the percent inhibition of cell migration for each compound concentration.

Protocol 3: Rho Kinase (ROCK) Activity Assay

This is a non-radioactive ELISA-based assay to measure ROCK activity.[11]

Objective: To determine the inhibitory effect of test compounds on ROCK kinase activity.

Materials:

  • Recombinant active ROCK-II enzyme

  • MYPT1 (myosin phosphatase target subunit 1) substrate

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the MYPT1 substrate.

  • Add the test compound at various concentrations to the wells.

  • Add the active ROCK-II enzyme to initiate the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the wells to remove the enzyme and unbound compounds.

  • Add the anti-phospho-MYPT1 antibody and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Wash the wells and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition of ROCK activity and determine the IC50 value.

Conclusion and Future Directions

The 7-fluorobenzo[b]thiophene-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The available structure-activity relationship data on related compounds provides a solid foundation for the rational design of new analogs with enhanced potency and improved pharmacokinetic profiles. The strategic placement of a fluorine atom at the 7-position is a key design element that can be exploited to optimize drug-like properties.

Future research should focus on the systematic synthesis and evaluation of a library of 7-fluorobenzo[b]thiophene-3-carboxylic acid analogs with diverse substitutions at other positions of the benzothiophene ring and various modifications of the carboxylic acid group. Such studies will provide a more comprehensive understanding of the SAR for this specific scaffold and pave the way for the discovery of new clinical candidates.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed Central, PMCID: PMC11391881. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed, PMID: 39258708. [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 245-257. [Link]

  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publishers. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. [Link]

  • Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PubMed Central. [Link]

  • Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc, 2011(10), 55-70. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]

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  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(17), 15476-15505. [Link]

  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Atmiya University. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6563-6570. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 7-fluorobenzo[b]thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available 7-fluorobenzo[b]thiophene-3-carboxylic acid, a crucial building block in the synthesis of various pharmacologically active compounds. We will move beyond simple quality control checks to a holistic purity assessment, empowering you to make informed decisions about the suitability of commercial batches for your research. This guide will detail the underlying principles of key analytical techniques, provide actionable experimental protocols, and discuss potential impurities that may arise during synthesis.

The Critical Role of Purity in Drug Discovery

7-fluorobenzo[b]thiophene-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design. However, the presence of impurities, even in small amounts, can have profound consequences, leading to:

  • Altered Biological Activity: Impurities may exhibit their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Certain impurities could be toxic, posing a risk in later stages of drug development.

  • Reaction Interference: Reactive impurities can interfere with subsequent synthetic steps, reducing yields and generating unwanted byproducts.

Therefore, a multi-faceted analytical approach is essential to ensure the integrity of your starting material.

A Multi-Modal Approach to Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive picture. This guide will focus on a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[1][2] For aromatic carboxylic acids like 7-fluorobenzo[b]thiophene-3-carboxylic acid, reversed-phase HPLC with UV detection is a robust and widely applicable method.[1]

  • Reversed-Phase Chromatography: The nonpolar nature of the benzo[b]thiophene core lends itself well to separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • Ion Suppression: The carboxylic acid moiety's ionization is pH-dependent. To ensure consistent retention times and sharp peaks, the mobile phase is typically acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid, making it less polar and allowing for better interaction with the stationary phase.[1]

  • UV Detection: The aromatic ring system of the molecule contains a chromophore that absorbs UV light, enabling sensitive detection.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 7-fluorobenzo[b]thiophene-3-carboxylic acid sample.

    • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fluorine-Specific Probe

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for purity assessment.[3][4] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[4][5] Furthermore, the large chemical shift dispersion of ¹⁹F NMR often allows for the resolution of signals from structurally similar fluorinated impurities that might co-elute in HPLC.[3][4]

  • High Sensitivity and Specificity: ¹⁹F NMR directly observes the fluorine atom, providing unambiguous information about fluorine-containing species.

  • Quantitative Analysis (qNMR): With the inclusion of an internal standard of known concentration and purity containing a fluorine atom, ¹⁹F NMR can be used for quantitative analysis (qNMR) to determine the absolute purity of the target compound.[3]

  • Structural Elucidation of Impurities: The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can provide valuable structural information about any fluorine-containing impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the 7-fluorobenzo[b]thiophene-3-carboxylic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For quantitative analysis, add a known amount of a suitable internal standard (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the ¹⁹F nuclei for accurate integration. A D1 of 5 times the longest T1 is recommended.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signal corresponding to the fluorine atom of 7-fluorobenzo[b]thiophene-3-carboxylic acid and any other signals present.

    • The relative integrals of the signals correspond to the molar ratio of the different fluorine-containing species.

    • If an internal standard was used, the absolute purity can be calculated.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an ideal tool for identifying impurities.[6][7]

  • Molecular Weight Determination: Mass spectrometry provides the molecular weight of the parent compound and any impurities, which is crucial for their identification.

  • Structural Fragmentation: In tandem MS (MS/MS) experiments, molecules are fragmented, and the resulting fragmentation pattern can provide detailed structural information.

  • Sensitivity: MS detectors are highly sensitive and can detect impurities at very low levels.

  • Chromatographic Conditions:

    • Use the same HPLC method as described in section 2.1.

    • Ensure the mobile phase is compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). Volatile buffers like formic acid are preferred over non-volatile buffers like phosphate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the target compound and potential impurities (e.g., m/z 100-500).

    • Data Acquisition: Acquire data in full scan mode to detect all ions. If specific impurities are suspected, targeted selected ion monitoring (SIM) or MS/MS experiments can be performed for enhanced sensitivity and structural confirmation.

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak.

    • The mass of the main peak should correspond to the molecular ion of 7-fluorobenzo[b]thiophene-3-carboxylic acid ([M-H]⁻).

    • Analyze the masses of the impurity peaks to propose their molecular formulas and potential structures.

Logical Flow for Multi-Modal Purity Assessment

Purity_Assessment_Flow cluster_results Results & Interpretation start Commercial Sample hplc HPLC Analysis start->hplc nmr ¹⁹F NMR Analysis start->nmr lcms LC-MS Analysis start->lcms hplc_result Purity (%) & Impurity Profile hplc->hplc_result nmr_result Fluorinated Impurity Identification & Quantification nmr->nmr_result lcms_result Impurity Molecular Weights & Structures lcms->lcms_result final_assessment Comprehensive Purity Assessment hplc_result->final_assessment nmr_result->final_assessment lcms_result->final_assessment

Caption: Logical flow for a comprehensive purity assessment.

Potential Impurities in Commercially Available Samples

Understanding the potential synthetic routes for 7-fluorobenzo[b]thiophene-3-carboxylic acid can help in predicting likely impurities. While specific synthetic details are often proprietary, common synthetic strategies for benzo[b]thiophenes can provide clues.[8]

Table 1: Potential Impurities and Their Origin

Potential Impurity Potential Origin Recommended Detection Method
Starting MaterialsIncomplete reactionHPLC, LC-MS
Isomeric Fluorobenzo[b]thiophene-3-carboxylic acidsNon-specific fluorination or cyclizationHPLC, ¹⁹F NMR
Over- or under-halogenated speciesIncomplete or excessive halogenation stepsLC-MS
Decarboxylated product (7-fluorobenzo[b]thiophene)Thermal degradationHPLC, GC-MS
Residual SolventsIncomplete drying¹H NMR, GC-MS
Unidentified synthesis byproductsSide reactionsLC-MS, ¹⁹F NMR

Comparative Analysis of Commercial Samples

To illustrate the application of these methods, consider a hypothetical comparison of three commercial lots of 7-fluorobenzo[b]thiophene-3-carboxylic acid.

Table 2: Hypothetical Purity Assessment of Three Commercial Lots

Analytical Method Lot A Lot B Lot C
HPLC Purity (%) 98.599.297.1
¹⁹F NMR Purity (%) 98.299.196.8
LC-MS Identified Impurities Isomeric impurity (0.8%), Unidentified (0.7%)Isomeric impurity (0.5%), Starting material (0.3%)Decarboxylated product (1.2%), Unidentified (1.7%)
Appearance White solidWhite solidOff-white solid

In this hypothetical scenario, Lot B would be the preferred choice due to its higher purity as determined by both HPLC and ¹⁹F NMR, and the identification of known, minor impurities. Lot C, with its lower purity and the presence of a degradation product, might be unsuitable for sensitive applications.

Conclusion: Ensuring Confidence in Your Research

A thorough assessment of the purity of commercially available 7-fluorobenzo[b]thiophene-3-carboxylic acid is a critical, yet often overlooked, aspect of the research and development process. By employing a multi-modal analytical approach combining HPLC, ¹⁹F NMR, and LC-MS, researchers can gain a comprehensive understanding of the purity profile of their starting materials. This diligence ensures the reliability of experimental data, the integrity of SAR studies, and the overall success of drug discovery programs. Always request and critically evaluate the Certificate of Analysis (CoA) from the supplier and, when necessary, perform your own independent verification using the principles and protocols outlined in this guide.

References

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017).
  • Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate. (n.d.).
  • Benzo[b]thiophene, 2,3-dihydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022). Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. (2022). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). Retrieved from [Link]

  • An Overview of Fluorine NMR - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - 2021. (2021). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020). Retrieved from [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC. (2024). Retrieved from [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - ResearchGate. (2025). Retrieved from [Link]

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Safety Operating Guide

A-Scientist's-Guide-to-Safe-Handling:-Personal-Protective-Equipment-for-7-fluorobenzo[b]thiophene-3-carboxylic-acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 7-fluorobenzo[b]thiophene-3-carboxylic acid is one such compound, and while its specific toxicological data may not be extensively documented, a rigorous, science-first approach to safety is paramount. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. The recommendations herein are derived from an analysis of structurally similar molecules, including benzo[b]thiophene, aromatic carboxylic acids, and organofluorine compounds, in alignment with Occupational Safety and Health Administration (OSHA) laboratory standards.[1][2][3][4]

Hazard Analysis Based on Structural Analogs

Due to the limited availability of specific safety data for 7-fluorobenzo[b]thiophene-3-carboxylic acid, a hazard assessment must be conducted by examining its constituent parts and related molecules. This approach allows for the anticipation of potential risks and the formulation of a robust PPE strategy.

Structural Component Known Hazards of Analogs Potential Risks for Target Compound Supporting Sources
Benzo[b]thiophene Core Harmful if swallowed; skin, eye, and respiratory irritant; toxic to aquatic life.[5][6]Oral toxicity, irritation to skin, eyes, and respiratory system.[5][6]
Carboxylic Acid Group Corrosive; can cause skin and eye irritation or burns.Potential for skin and eye irritation.[7][8]
Organofluorine Moiety Can be persistent in the environment; metabolism may produce toxic byproducts; some are bioactive and toxic.[9][10][11]Potential for bioaccumulation and metabolic toxicity.[9][10][11]

Tiered PPE Protocol: From Standard Use to Emergency Response

A multi-level approach to PPE ensures that the level of protection is commensurate with the risk of exposure.

Level 1: Standard Laboratory Operations

This level of PPE is mandatory for all routine procedures, such as weighing, dissolution, and transfers conducted within a certified chemical fume hood.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]

  • Hand Protection: Nitrile gloves are the preferred choice for incidental contact due to their chemical resistance and ability to show punctures.[13] For extended contact or when handling larger quantities, heavier-duty gloves such as neoprene or butyl rubber should be considered.[13][14][15] Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A flame-resistant lab coat is essential to protect against splashes and spills.[14] Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Level 2: Elevated Risk Procedures

For non-routine operations, such as cleaning up small spills or handling the material outside of a fume hood for brief periods, enhanced PPE is required.

  • Respiratory Protection: An N95 respirator or a half-mask respirator with organic vapor cartridges should be used to prevent inhalation of airborne particulates.[12]

  • Protective Clothing: A chemical-resistant apron worn over the lab coat provides an additional layer of protection.[16]

Level 3: Emergency Response (Large Spills)

In the event of a significant spill, a higher level of protection is necessary to ensure the safety of response personnel.

  • Respiratory Protection: A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[16]

  • Protective Clothing: A fully encapsulated chemical protection suit is necessary to prevent any contact with the hazardous material.[16]

  • Hand and Foot Protection: Chemical-resistant inner and outer gloves, along with chemical-resistant steel-toed boots, are essential.[16]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Preparation and Weighing
  • Engineering Controls: Always handle 7-fluorobenzo[b]thiophene-3-carboxylic acid within a certified chemical fume hood to minimize inhalation exposure.[17]

  • Donning PPE: Before entering the designated handling area, don the appropriate Level 1 PPE.

  • Weighing: Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

Experimental Use
  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid material.

  • Reaction Monitoring: When sampling a reaction, do so within the fume hood.

  • Work-Up: During aqueous work-ups and extractions, be mindful of potential pressure buildup in separatory funnels.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All solid waste contaminated with 7-fluorobenzo[b]thiophene-3-carboxylic acid (e.g., weighing boats, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with local, state, and federal regulations.[18]

Visualizing Safety: Workflows and Decision-Making

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes and workflows.

PPE_Selection_Workflow PPE Selection Workflow start Assess Task routine Routine Handling? start->routine spill Spill? routine->spill No level1 Level 1 PPE: - Goggles - Nitrile Gloves - Lab Coat routine->level1 Yes level2 Level 2 PPE: - Add Respirator - Chemical Apron spill->level2 Small level3 Level 3 PPE: - Full Respirator/SCBA - Encapsulated Suit spill->level3 Large end Proceed with Task level1->end level2->end level3->end

Caption: A decision tree for selecting the appropriate level of PPE.

Handling_Workflow Safe Handling Workflow prep 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Level 1 PPE prep->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Dissolve/Transfer weigh->dissolve cleanup 5. Clean Work Area dissolve->cleanup doff_ppe 6. Doff PPE cleanup->doff_ppe dispose 7. Dispose of Waste doff_ppe->dispose

Caption: A stepwise workflow for the safe handling of 7-fluorobenzo[b]thiophene-3-carboxylic acid.

By adhering to these guidelines, researchers can confidently and safely handle 7-fluorobenzo[b]thiophene-3-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Organofluorine chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding the Importance of OSHA Compliance for Lab Safety Materials - Impactio. (2022, June 16). Retrieved from [Link]

  • Chemical Safety Guidelines. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Publications. (2021, March 16). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Glove Selection Guide - Office of Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET 2-Thiophenethiol - Synerzine. (2015, June 10). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.). Retrieved from [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • Toxicology of Some Fluoro-Organic Compounds - DTIC. (1989, February 7). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017, September 29). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (2022, January 14). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.